2-Hepten-1-al
Description
Historical Perspectives on Unsaturated Aldehyde Research and the Emergence of trans-2-Heptenal (B126707) as a Research Subject
Research into unsaturated aldehydes has a long history, with early studies focusing on their synthesis and chemical reactivity. acs.org The development of synthetic methods for creating higher saturated and unsaturated fatty aldehydes dates back to the mid-20th century. acs.org This foundational work paved the way for the identification and study of specific aldehydes like trans-2-Heptenal.
The emergence of trans-2-Heptenal as a specific subject of research was largely driven by its identification as a naturally occurring volatile compound in various foods and plants. It has been identified as a flavor component in heated butter and tomato. chemicalbook.comsigmaaldrich.com The compound is also found in the essential oils of various plants and contributes to their characteristic scents. wikipedia.org Its presence has been noted in soymilk, foxtail millet, common grapes, oats, and watermelons. researchgate.netmdpi.comfoodb.ca Furthermore, it is a component of the scent gland secretion of the rice stink bug, Oebalus pugnax. chemicalbook.comfoodb.canih.gov This widespread natural occurrence prompted further investigation into its chemical properties, formation pathways, and interactions within complex systems.
Significance of Short-Chain α,β-Unsaturated Aldehydes in Biochemical Systems and Environmental Chemistry
Short-chain α,β-unsaturated aldehydes, including trans-2-Heptenal, are a significant class of compounds due to their high chemical reactivity. nih.gov Their structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes them potent electrophiles. researchgate.net This reactivity allows them to interact with biological nucleophiles such as the thiol groups of cysteine residues and amino groups in proteins and DNA, primarily through Michael-type addition reactions. nih.govacs.orgasm.org
In biochemical systems, these aldehydes are often products of lipid peroxidation, a process where oxidants attack polyunsaturated fatty acids in cell membranes. nih.gov The accumulation of these reactive aldehydes can lead to cellular dysfunction and is implicated in oxidative stress-related conditions. nih.gov They can modify proteins and enzymes, impairing their function, and have been linked to the pathogenesis of vascular diseases. nih.govnih.gov
From an environmental perspective, α,β-unsaturated aldehydes are recognized as pollutants. acs.orgnih.gov They are generated from both natural and anthropogenic sources, including the combustion of petrochemicals, wood, and coal. nih.gov Their volatility and reactivity, such as gas-phase reactions with atmospheric radicals, make them relevant to studies in atmospheric chemistry. sigmaaldrich.com
Overview of Current Research Trajectories Involving trans-2-Heptenal in Non-Clinical Studies
Current non-clinical research on trans-2-Heptenal is multifaceted, exploring its role in food science, atmospheric chemistry, and as a biological metabolite.
In the realm of food chemistry, studies have investigated the interaction of trans-2-Heptenal with food components, such as its reaction with peanut proteins, which has implications for food allergenicity and flavor stability. sigmaaldrich.com Research on soymilk has explored its formation pathways, noting that it can be generated non-enzymatically from the decomposition of phospholipid hydroperoxides in the presence of iron ions. researchgate.net Its concentration can significantly impact the flavor profile of foods, contributing pleasant fruity notes at low concentrations and a fatty flavor at higher levels. researchgate.net It has also been identified as a key volatile compound in different varieties of foxtail millet. mdpi.com
In environmental science, research has focused on the atmospheric fate of trans-2-Heptenal. For instance, its gas-phase reactions with nitrate (B79036) radicals (NO3) have been studied to better understand its role in the chemistry of the troposphere. sigmaaldrich.com
From a biochemical and toxicological standpoint, trans-2-Heptenal is recognized as a uremic toxin, a compound that accumulates in the blood due to impaired kidney function. foodb.canih.gov Chronic exposure to such toxins is associated with conditions like renal damage and cardiovascular disease. foodb.canih.gov
Table 1: Physical and Chemical Properties of trans-2-Heptenal
| Property | Value |
| Chemical Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Density | 0.857 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 90-91 °C at 50 mmHg chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.450 chemicalbook.comsigmaaldrich.com |
| CAS Number | 18829-55-5 |
| Classification | Medium-chain α,β-unsaturated aldehyde foodb.ca |
Table 2: Natural Occurrence of trans-2-Heptenal
| Source | Reference(s) |
| Heated Butter | chemicalbook.comsigmaaldrich.com |
| Tomato | chemicalbook.comsigmaaldrich.com |
| Soymilk | researchgate.net |
| Foxtail Millet | mdpi.com |
| Soya Bean Oil | foodb.ca |
| Safflower Oil | |
| Common Grapes | foodb.ca |
| Oats | foodb.ca |
| Watermelon | foodb.ca |
| Pomelo Peel | chemicalbook.comfoodb.canih.gov |
| Rice Stink Bug (Oebalus pugnax) | chemicalbook.comfoodb.canih.gov |
Structure
3D Structure
Properties
CAS No. |
2463-63-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hept-2-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3 |
InChI Key |
NDFKTBCGKNOHPJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC/C=C/C=O |
Canonical SMILES |
CCCCC=CC=O |
boiling_point |
90.00 to 91.00 °C. @ 50.00 mm Hg |
density |
0.857-0.863 |
Other CAS No. |
18829-55-5 29381-66-6 2463-63-0 |
physical_description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] Colourless mobile liquid; Pungent green, somewhat fatty aroma |
Pictograms |
Flammable; Acute Toxic; Irritant |
solubility |
slightly Soluble in oils; Insoluble in water Soluble (in ethanol) |
Synonyms |
2-hept-enal 2-heptenal 2-heptenal, (E)-isome |
Origin of Product |
United States |
Chemical Synthesis and Mechanistic Pathways of Trans 2 Heptenal
De Novo Synthetic Methodologies for trans-2-Heptenal (B126707)*
The chemical synthesis of trans-2-Heptenal can be achieved through various methodologies, including stereoselective approaches and catalytic pathways. These methods are crucial for the industrial production of this compound, which is widely used in commercial products. chemimpex.com
Stereoselective Synthesis Approaches
Stereoselective synthesis is pivotal in producing the trans isomer of 2-heptenal with high specificity, which is essential for its desired aroma and reactivity. vulcanchem.com Any chemical reaction that establishes a new stereogenic center has the potential to proceed in a stereoselective manner. libguides.com A common strategy involves the controlled oxidation of trans-2-hepten-1-ol (B1631063) to yield trans-2-heptenal. This can be accomplished using oxidizing agents like potassium permanganate (B83412) (KMnO4). Another approach is the reduction of a suitable precursor, such as a 2-heptynoic acid derivative, using specific reducing agents that favor the formation of the trans double bond.
Advances in organocatalysis have also provided routes for the enantioselective synthesis of related compounds, which can be precursors to optically active forms of trans-2-heptenal derivatives. For instance, chiral phosphoric acids have been used to achieve high enantiomeric excesses in the synthesis of chiral alcohols. vulcanchem.com
Catalytic Pathways in trans-2-Heptenal Production
Catalytic methods are central to the large-scale and efficient synthesis of aldehydes like trans-2-heptenal. One of the primary industrial methods for producing similar aldehydes, such as heptanal (B48729), is the hydroformylation of hexene. wikipedia.org This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically using a rhodium-based catalyst. wikipedia.org While this directly produces a saturated aldehyde, modifications of this process or subsequent steps can lead to the unsaturated trans-2-heptenal.
For example, heptanal can be reacted with benzaldehyde (B42025) in a Knoevenagel condensation under basic catalysis to produce jasminaldehyde. wikipedia.org While not a direct synthesis of trans-2-heptenal, this illustrates the type of catalytic C-C bond-forming reactions used in the fragrance industry.
Green Chemistry Principles and Sustainable Synthesis Routes
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of aldehydes. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. A 2025 study highlighted a photocatalytic synthesis of trans-2-hepten-1-ol using TiO2 nanoparticles under visible light, which achieved a 78% yield using solar energy. vulcanchem.com This approach minimizes waste and reliance on toxic reagents. vulcanchem.com The resulting alcohol can then be oxidized to trans-2-heptenal. The development of such methods is crucial for reducing the environmental footprint of producing valuable chemicals.
Biogenic and Enzymatic Formation Pathways of trans-2-Heptenal*
trans-2-Heptenal is also formed naturally through the breakdown of lipids, a process that is significant in food science and cellular biology.
Lipid Peroxidation Mechanisms Leading to trans-2-Heptenal Formation
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). nih.gov This process is initiated by prooxidants, such as free radicals, which abstract a hydrogen atom from a carbon, leading to the formation of lipid peroxyl radicals and hydroperoxides. nih.gov The primary products of lipid peroxidation, lipid hydroperoxides, can undergo cleavage of carbon-carbon bonds, often facilitated by transition metals, to form a variety of smaller, volatile compounds, including aldehydes. nih.gov
trans-2-Heptenal has been identified as a product of the metal-catalyzed oxidation of various polyunsaturated fatty acids. pnas.org For instance, the oxidation of linolenic acid can yield trans-2-heptenal among other aldehydes. mdpi.com The presence of bovine serum albumin (BSA) was found to affect the yield of trans-2-heptenal from the oxidation of arachidonic acid, suggesting that proteins can modulate the formation of these aldehydes. pnas.org
| Fatty Acid Precursor | Key Aldehyde Products of Oxidation |
| Linoleic Acid | Pentanal, Hexanal (B45976), 2-Octenal, 2-Nonenal, 2,4-Decadienal |
| Linolenic Acid | Propanal, 2-Pentenal, 2-Hexenal, trans-2-Heptenal , 2,4-Heptadienal |
| Oleic Acid | Heptanal, Octanal, Decanal, 2-Undecenal |
| Arachidonic Acid | Pentanal, Hexanal, trans-2-Heptenal , 2-Octenal |
This table summarizes some of the major aldehyde products formed from the oxidation of different fatty acids, as reported in the literature. pnas.orgmdpi.com
Studies on heated peanut oil also identified trans-2-heptenal as a significant reaction product resulting from lipid peroxidation. acs.org The formation of such aldehydes can contribute to the off-flavors that develop in foods during storage and processing. uliege.be
Enzymatic Derivation from Fatty Acids (e.g., Lipoxygenase Activity)
Enzymes, particularly lipoxygenases (LOXs), play a crucial role in the controlled oxidation of fatty acids in biological systems. Lipoxygenases catalyze the addition of molecular oxygen to PUFAs to form fatty acid hydroperoxides. researchgate.net These hydroperoxides can then be cleaved by another enzyme, hydroperoxide lyase, to produce aldehydes and other volatile compounds. acs.org
This enzymatic pathway is responsible for the formation of many of the "green" and "fresh" aroma compounds in fruits and vegetables. For example, in tomatoes, lipoxygenase acts on linoleic and linolenic acids to produce C6 aldehydes like hexanal and hexenal. researchgate.net While the direct enzymatic formation of trans-2-heptenal is less commonly cited as a primary product compared to C6 and C9 aldehydes, it can be formed as a secondary product. For instance, adding exogenous linoleic acid to tomato flesh was shown to increase the formation of (E)-2-heptenal. researchgate.net
Microbial Biotransformation Routes and Volatile Organic Compound (VOC) Release
The synthesis and transformation of trans-2-heptenal can be achieved through microbial pathways, which offer routes for both its production and its reduction. Microorganisms, particularly yeast, have been shown to mediate the biotransformation of α,β-unsaturated aldehydes like trans-2-heptenal. perfumerflavorist.com In studies using baker's yeast (Saccharomyces cerevisiae), the biotransformation of trans-2-heptenal involves two parallel reductive conversions. perfumerflavorist.com The primary pathway is the reduction of the carbon-carbon double bond, followed by the reduction of the aldehyde group, ultimately yielding n-heptanol. A secondary product, trans-2-heptenol, is formed as an intermediate in this process through the selective reduction of the aldehyde group while the double bond remains intact. perfumerflavorist.com
Furthermore, biosynthetic pathways for producing trans-2-unsaturated aldehydes have been developed using non-naturally occurring microorganisms. google.comgoogle.com These engineered microbes are equipped with a "trans-2-unsaturated aldehyde pathway" that utilizes specific enzymes. The process typically involves an aldolase (B8822740) enzyme that catalyzes the condensation of two smaller aldehyde molecules to form a 3-hydroxy aldehyde intermediate. Subsequently, a dehydratase enzyme facilitates the dehydration of this intermediate to produce the final trans-2-unsaturated aldehyde, such as trans-2-heptenal. google.comgoogle.com
trans-2-Heptenal is also recognized as a volatile organic compound (VOC) released during microbial fermentation processes. For instance, its presence has been identified in the fermentation of cigar filler leaves treated with a medium produced by Tremella aurantialba, indicating its role as a metabolite in complex microbial environments. nih.gov
Table 1: Microbial Transformation of trans-2-Heptenal
| Microorganism/Enzyme System | Substrate | Key Enzymes | Products |
| Baker's Yeast (Saccharomyces cerevisiae) | trans-2-Heptenal | Reductases | trans-2-Heptenol, n-Heptanol |
| Engineered Microorganism | Aldehydes | Aldolase, Dehydratase | trans-2-Heptenal |
Degradation and Transformation Pathways of trans-2-Heptenal
The environmental fate and chemical behavior of trans-2-heptenal are governed by its degradation and transformation pathways, which include reactions with atmospheric oxidants and decomposition under the influence of light and heat.
Chemical Stability and Degradation Kinetics
The atmospheric lifetime of trans-2-heptenal is largely determined by its reaction rates with key atmospheric oxidants such as chlorine atoms (Cl), hydroxyl radicals (OH), and ozone (O₃). Kinetic studies have quantified the rate constants for some of these gas-phase reactions at room temperature and atmospheric pressure.
The reaction with chlorine atoms is particularly relevant in marine and coastal areas. The rate constant for the reaction of Cl atoms with trans-2-heptenal has been determined using a relative method. researchgate.net Similarly, the rate of its reaction with ozone, a key process in the troposphere, has also been measured. conicet.gov.ar The rate coefficients for the reaction of Cl with a series of unsaturated aldehydes, including trans-2-heptenal, have been shown to increase with the length of the organic chain. researchgate.net Studies on the homologous compound trans-2-hexenal (B146799) have shown that its loss rate due to UV photolysis alone is relatively slow. nih.govacs.org
Table 2: Gas-Phase Degradation Rate Constants for trans-2-Heptenal at Room Temperature (~298 K)
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Chlorine (Cl) | (2.40 ± 0.29) x 10⁻¹⁰ | researchgate.net |
| Ozone (O₃) | (2.47 ± 0.73) x 10⁻¹⁸ | conicet.gov.ar |
Oxidative and Reductive Transformation Studies
trans-2-Heptenal can undergo a variety of oxidative and reductive transformations.
Reductive Transformations: The aldehyde functional group and the carbon-carbon double bond are both susceptible to reduction.
Chemical Reduction: Selective reduction of the aldehyde group can be achieved using mild reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent reduces trans-2-heptenal to trans-2-hepten-1-ol, preserving the trans double bond.
Microbial Reduction: As detailed in section 2.2.3, baker's yeast can reduce trans-2-heptenal to trans-2-heptenol and further to n-heptanol. perfumerflavorist.com
Oxidative Transformations: Oxidation can occur at the aldehyde group or the double bond.
Chemical Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize trans-2-heptenal to trans-2-heptenoic acid. The Baeyer–Villiger oxidation is a general reaction that transforms aldehydes into carboxylic acids. beilstein-journals.org
Ozonolysis: The gas-phase reaction of trans-2-heptenal with ozone leads to the cleavage of the double bond. A study on the ozonolysis of a series of unsaturated aldehydes identified glyoxal (B1671930) and pentanal as the primary carbonyl products for trans-2-heptenal. mdpi.com
Lipid Peroxidation Product: trans-2-Heptenal is a known secondary product of lipid oxidation. It is formed during the oxidative degradation of linoleic acid. ua.esresearchgate.net For example, it can be generated from the decomposition of specific phospholipid hydroperoxides, such as 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanolamine (12-PEOOH), in the presence of ferrous ions. researchgate.net
Table 3: Summary of Oxidative and Reductive Transformations of trans-2-Heptenal
| Transformation Type | Reagent/Process | Key Products |
| Reduction | Sodium Borohydride (NaBH₄) | trans-2-Hepten-1-ol |
| Reduction | Baker's Yeast | trans-2-Heptenol, n-Heptanol |
| Oxidation | Potassium Permanganate (KMnO₄) | trans-2-Heptenoic acid |
| Oxidation (Ozonolysis) | Ozone (O₃) | Glyoxal, Pentanal |
Photochemical and Thermal Decomposition Analyses
The stability of trans-2-heptenal is also influenced by energy inputs such as ultraviolet radiation and heat.
Photochemical Decomposition: Studies on the photochemistry of the homologous aldehyde, trans-2-hexenal, provide insight into the likely behavior of trans-2-heptenal. The absorption spectrum of trans-2-hexenal features a weak absorption band shifted to longer wavelengths (240-350 nm) due to the conjugation between the C=C double bond and the C=O group. copernicus.org A primary photochemical process for trans-2-hexenal is rapid photoisomerization to its cis-2-hexenal isomer. copernicus.org The rate of direct photolysis for these unsaturated aldehydes in the atmosphere is generally considered to be low compared to their reaction rates with OH radicals. nih.govcopernicus.org
Thermal Decomposition: trans-2-Heptenal is often generated as a thermal degradation product. For example, it is one of the main volatile compounds formed during the accelerated oxidation of soybean biodiesel, a process that involves heating. researchgate.net Its formation is also observed during the frying and roasting of sunflower seeds, where high temperatures promote the oxidative degradation of fatty acids like linoleic acid. ua.es The thermal decomposition of related conjugated unsaturated compounds can also lead to polymerization, a reaction observed during the autoxidation of 2,4-heptadienal and 2,4-decadienal. oregonstate.edu
Analytical Methodologies for the Detection and Quantification of Trans 2 Heptenal
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to the separation of trans-2-Heptenal (B126707) from other volatile and semi-volatile compounds. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized, often coupled with powerful detectors for definitive identification and quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) Applications in Research
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like trans-2-Heptenal. foodb.camdpi.com Its high separation efficiency and the definitive structural information provided by mass spectrometry make it ideal for identifying and quantifying this aldehyde in complex mixtures. mdpi.com In research, GC-MS is frequently applied to study food chemistry, flavor profiles, and product quality.
A common sample introduction technique is headspace solid-phase microextraction (HS-SPME), which isolates volatile analytes from the sample matrix. mdpi.comnih.gov For instance, research on peanut oil oxidation has utilized HS-SPME-GC-MS to monitor changes in volatile compounds, including trans-2-Heptenal, during storage. tandfonline.com Studies have shown that trans-2-Heptenal, a product of linoleic acid oxidation, can be a key marker for the oxidation level in edible oils. nih.govtandfonline.com One study identified trans-2-heptenal in peanut oil using a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber for extraction, followed by GC-MS analysis. nih.gov Another study on various edible oils also identified trans-2-heptenal as a key flavor compound and an important oxidative degradation product. tandfonline.com
The technique's sensitivity and specificity are further enhanced in MS/MS modes. For example, in the analysis of fragrance allergens in toys, a GC-ion trap-MS/MS method was shown to be superior to single-stage MS for the quantification of trans-2-heptenal in a complex play clay matrix, where background interference was significant.
Table 1: Selected Research Applications of GC-MS for trans-2-Heptenal Analysis Press the button to view the table.
| Research Area | Sample Matrix | Key Findings | Citations |
|---|---|---|---|
| Food Science | Peanut Oil | Identified as a volatile indicator of lipid oxidation during storage. | nih.gov |
| Food Flavor | Edible Oils (Peanut, Soybean, Rapeseed, Linseed) | Identified as a key flavor compound and oxidative marker. | tandfonline.com |
| Food Science | Rice | Identified as a volatile compound contributing to rice aroma. | nih.gov |
High-Performance Liquid Chromatography (HPLC) Derivatization Strategies
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile or thermally unstable analytes. However, aldehydes like trans-2-Heptenal lack a strong chromophore, making them difficult to detect with high sensitivity using standard UV-Vis detectors. hitachi-hightech.com To overcome this, a pre-column or post-column derivatization strategy is employed.
The most common derivatization reagent for aldehydes and ketones for HPLC analysis is 2,4-dinitrophenylhydrazine (B122626) (DNPH). hitachi-hightech.comacs.org DNPH reacts with the carbonyl group of trans-2-Heptenal to form a stable 2,4-dinitrophenylhydrazone derivative. acs.orguni-konstanz.de This derivative is highly chromophoric and can be readily detected by UV absorption, typically around 360 nm. nih.gov
This strategy has been successfully applied in research to identify and quantify trans-2-Heptenal in various samples. For example, a method using gas-diffusion microextraction (GDME) followed by DNPH derivatization and HPLC-UV analysis was developed for the determination of carbonyl compounds in cork agglomerates. nih.govacs.org Mass spectrometry studies confirmed the presence of the trans-2-heptenal derivative in the sample extracts. nih.govacs.org
Other derivatization reagents for aldehydes analyzed by HPLC include:
1,3-Cyclohexanedione: Used in post-column derivatization methods, leading to fluorescent products that can be detected with high sensitivity. jasco-global.com
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3): A newer reagent used for comprehensive characterization of fatty aldehydes with high sensitivity via HPLC-Multiple Reaction Monitoring (MRM). acs.org
Table 2: Common Derivatization Reagents for HPLC Analysis of Aldehydes Press the button to view the table.
| Reagent | Abbreviation | Detection Method | Key Advantages | Citations |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | UV-Vis (approx. 360 nm) | Well-established, stable derivatives, widely used. | hitachi-hightech.comacs.orgnih.gov |
| 1,3-Cyclohexanedione | - | Fluorescence | High sensitivity, post-column application. | jasco-global.com |
Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices
For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical solution. researchgate.netresearchgate.net This technique uses two columns of different polarities connected by a modulator, achieving a significantly higher peak capacity and enhanced separation resolution compared to conventional GC. researchgate.net
GC×GC is particularly advantageous for the untargeted analysis of volatile and semi-volatile compounds in food and environmental samples. researchgate.netresearchgate.net The coupling of GC×GC with a time-of-flight mass spectrometer (TOF-MS) provides both high-resolution separation and rapid, full-spectrum mass analysis, which is ideal for identifying trace compounds in matrices like fruit fibers, beverages, and pyrolysis oils. researchgate.net
While specific studies focusing solely on trans-2-Heptenal using GCxGC are not abundant, the technique is frequently applied to the analysis of complex food aromas and essential oils where it is a known component. For instance, a GCxGC-MS method was developed to analyze citrus fibers, where (E)-2-heptenal was identified as one of the volatile constituents. The enhanced separation power of GCxGC allows for the resolution of isomeric and isobaric compounds that would co-elute in a one-dimensional system, leading to more accurate identification and quantification of compounds like trans-2-Heptenal in complex food profiles. researchgate.net
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques are indispensable for the structural elucidation of molecules like trans-2-Heptenal and for the analysis of its specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic compounds. For trans-2-Heptenal, ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of each proton and carbon atom.
¹H NMR spectra of trans-2-Heptenal show characteristic signals that confirm its structure. nih.govchemicalbook.com Key features include:
A signal for the aldehydic proton (-CHO) at a downfield chemical shift, typically around 9.5 ppm. nih.gov
Signals for the vinylic protons (-CH=CH-) in the region of approximately 6.0-7.0 ppm. The coupling constant (J-value) between these protons confirms the trans configuration of the double bond. nih.gov
Signals corresponding to the protons of the butyl chain (CH₃CH₂CH₂CH₂-). nih.gov
Various databases and certificates of analysis confirm the structure of trans-2-Heptenal by providing reference ¹H NMR spectra. nih.govchemicalbook.commedchemexpress.com Predicted ¹³C NMR spectra are also available, which help in assigning the signals for the carbonyl carbon, the two olefinic carbons, and the four carbons of the alkyl chain. hmdb.ca
Table 3: Representative ¹H NMR Spectral Data for trans-2-Heptenal Press the button to view the table.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aldehydic (-CHO) | ~9.5 | Doublet | Split by adjacent vinylic proton. |
| Vinylic (-CH =CH-CHO) | ~6.8 | Doublet of triplets | Coupled to the other vinylic proton and the adjacent CH₂ group. |
| Vinylic (-CH=CH -CHO) | ~6.1 | Doublet of triplets | Coupled to the aldehydic proton and the other vinylic proton. |
| Allylic (-CH₂-CH=CH-) | ~2.3 | Quartet | Adjacent to the double bond. |
Note: Exact chemical shifts and multiplicities can vary depending on the solvent and instrument frequency. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. acs.orgacs.org
For trans-2-Heptenal, IR spectroscopy is particularly useful for identifying the key carbonyl (C=O) and aldehydic (C-H) bonds. The IR spectrum of an α,β-unsaturated aldehyde like trans-2-Heptenal has distinct absorption bands:
C=O Stretch: A strong absorption band is observed in the region of 1710-1685 cm⁻¹. Conjugation of the carbonyl group with the C=C double bond lowers the stretching frequency compared to a saturated aldehyde (which appears at 1740-1720 cm⁻¹). orgchemboulder.com
Aldehydic C-H Stretch: This gives rise to one or two characteristic moderate bands in the 2830-2695 cm⁻¹ region. A band appearing around 2720 cm⁻¹ is a particularly useful diagnostic feature for aldehydes. orgchemboulder.com
C=C Stretch: A medium intensity band appears around 1640 cm⁻¹.
=trans- C-H Bend: A strong band around 970 cm⁻¹ is characteristic of the out-of-plane bend for a trans-disubstituted double bond. uc.edu
Raman spectroscopy can also provide information about the molecule's vibrational modes. However, the C=O stretch, which is very strong in the IR spectrum, is often weak in the Raman spectrum. acs.orgresearchgate.net Conversely, the C=C double bond stretch tends to be strong in the Raman spectrum. This complementarity makes using both techniques valuable for a complete vibrational analysis. acs.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of trans-2-heptenal. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragment ions, often to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of the molecule, significantly increasing the confidence in its identification.
In studies of complex volatile profiles, such as those from food and biological samples, HRMS is often coupled with gas chromatography (GC). For instance, in the analysis of soymilk, HRMS was instrumental in confirming the identity of trans-2-heptenal and other volatile compounds. researchgate.net The accurate mass data obtained from HRMS helps to distinguish trans-2-heptenal from other isomeric or isobaric compounds that may be present in the sample, which is a common challenge in the analysis of complex mixtures.
Proton-transfer reaction mass spectrometry (PTR-MS) is another technique that benefits from high mass resolution. PTR-MS is a soft ionization technique that is particularly useful for the real-time monitoring of volatile organic compounds (VOCs). ru.nl While conventional PTR-MS provides nominal mass data, coupling it with a high-resolution mass analyzer allows for the unambiguous identification of trans-2-heptenal in a complex matrix without the need for chromatographic separation. ru.nl This is particularly advantageous for applications requiring rapid analysis.
Advanced Detection and Sensing Technologies
The development of sensitive and selective sensors for trans-2-heptenal is a growing area of research, driven by the need for rapid, on-site, and continuous monitoring in various applications.
Chemiresistive and Electrochemical Sensor Development
Chemiresistive sensors, particularly those based on metal oxide semiconductors (MOS), are widely used for the detection of VOCs. mdpi.com These sensors operate based on the change in electrical resistance of the sensing material upon interaction with the target analyte. mdpi.com While not always specific to a single compound, arrays of chemiresistive sensors, often referred to as electronic noses (e-noses), can be trained to recognize the unique volatile fingerprint of a sample, which may include trans-2-heptenal. ru.nlnih.govresearchgate.netnih.gov Research has focused on developing new materials, including organic nanomaterials, to improve the sensitivity, selectivity, and operating temperature of these sensors. nih.gov
Electrochemical sensors offer another promising approach for trans-2-heptenal detection. These sensors function by measuring the current generated from the electrochemical oxidation or reduction of the analyte at an electrode surface. mdpi.com They are known for their high sensitivity, low power consumption, and rapid response times. mdpi.com While challenges such as selectivity and long-term stability exist, ongoing research in materials science is aimed at addressing these limitations. mdpi.comacs.org
Biosensors for Targeted trans-2-Heptenal Detection
Biosensors utilize a biological recognition element, such as an enzyme, antibody, or nucleic acid, coupled with a transducer to provide a highly specific and sensitive detection method. For trans-2-heptenal, the development of biosensors is an emerging field with significant potential.
One approach involves the use of olfactory receptors (ORs). Research has shown that specific mouse olfactory receptors, such as MOR256-8, can recognize and respond to aldehydes like trans-2-heptenal. nih.gov The integration of such receptors into a biosensor platform could lead to devices with exceptional selectivity.
Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, are also being explored for the development of biosensors. google.comgoogleapis.com The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process can be used to generate aptamers that bind with high affinity and specificity to small molecules like trans-2-heptenal. google.com These aptamers can then be immobilized on a transducer surface to create a biosensor for its detection. google.comgoogleapis.com
Another strategy involves targeting bacterial virulence, which can be influenced by compounds like trans-2-heptenal. sci-hub.se Biosensor strains of bacteria, such as Chromobacterium violaceum, which produce a pigment in response to certain signaling molecules, can be used to screen for compounds that interfere with these pathways. trans-2-Heptenal has been shown to have an inhibitory effect in such biosensor systems. sci-hub.se
Sample Preparation and Derivatization Strategies in Research Applications
The choice of sample preparation technique is critical for the accurate analysis of trans-2-heptenal, as it is often present in complex matrices at low concentrations. The goal is to efficiently extract and concentrate the analyte while minimizing the interference from other components of the sample.
Solid-Phase Microextraction (SPME) Applications
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is widely used for the analysis of volatile and semi-volatile compounds, including trans-2-heptenal. scielo.brscielo.br It involves the use of a fused silica (B1680970) fiber coated with a stationary phase that extracts the analytes from the sample matrix, either by direct immersion or from the headspace above the sample (HS-SPME). scielo.brscielo.br
The selection of the appropriate fiber coating is crucial for optimizing the extraction of trans-2-heptenal. For the analysis of volatile compounds in edible oils, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. researchgate.netmdpi.com This type of fiber is suitable for a broad range of analytes, including aldehydes like trans-2-heptenal. mdpi.com
The optimization of extraction parameters, such as temperature and time, is also important for achieving high sensitivity and reproducibility. For example, in the analysis of peanut oil, the optimal extraction conditions were found to be 60°C for 50 minutes using a DVB/CAR/PDMS fiber. mdpi.com In the study of tomato volatiles, the best results were obtained at 50°C for 35 minutes. scielo.brscielo.br
HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) is a common analytical workflow for the determination of trans-2-heptenal in various food matrices, including edible oils, researchgate.netmdpi.comtandfonline.com mangoes, nih.gov and tomatoes. scielo.brscielo.br
Table 1: Selected SPME Applications for trans-2-Heptenal Analysis
| Matrix | SPME Fiber | Extraction Temperature (°C) | Extraction Time (min) | Reference |
|---|---|---|---|---|
| Peanut Oil | DVB/CAR/PDMS | 60 | 50 | mdpi.com |
| Tomato | DVB/CAR/PDMS | 50 | 35 | scielo.brscielo.br |
| Mango | DVB/CAR/PDMS | 40 | - | nih.gov |
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Optimization
Liquid-Liquid Extraction (LLE) is a classical sample preparation technique that involves the partitioning of the analyte between two immiscible liquid phases. researchgate.net It is a relatively simple and effective method for extracting trans-2-heptenal from liquid samples. oregonstate.edu Dichloromethane is a commonly used solvent for the LLE of volatile compounds. orientjchem.org
The efficiency of LLE can be influenced by factors such as the choice of solvent, the pH of the sample, and the addition of salt to the aqueous phase (salting-out effect). nih.govacs.org For example, in the analysis of rumen fluid, the optimization of these parameters was crucial for maximizing the extraction yield of a wide range of metabolites. nih.govacs.org
Solid-Phase Extraction (SPE) is another widely used sample preparation technique that involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. oregonstate.edu The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the ability to be automated. researchgate.net
For the analysis of trans-2-heptenal, SPE can be used to clean up complex sample extracts and to concentrate the analyte prior to chromatographic analysis. In a study of blackberry aroma, LiChrolut-EN, a polymeric sorbent, was used for the SPE of a wide range of aroma compounds, including aldehydes. oregonstate.edu
Table 2: Comparison of LLE and SPE for Volatile Compound Analysis
| Technique | Advantages | Disadvantages | Common Application for trans-2-Heptenal |
|---|---|---|---|
| LLE | Simple, effective for liquid samples. oregonstate.edu | Can be labor-intensive, may use large volumes of organic solvents. researchgate.net | Extraction from beverages and other liquid matrices. oregonstate.eduupm.edu.my |
| SPE | High enrichment factors, low solvent consumption, automation potential. researchgate.net | Sorbent selection and method development can be complex. | Cleanup and concentration of extracts from various matrices. oregonstate.edu |
Aldehyde-Specific Derivatization Reagents and Their Impact on Analytical Outcomes
Two of the most widely employed reagents are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-based methods and 2,4-dinitrophenylhydrazine (DNPH) for HPLC-based methods. nih.gov The choice between these reagents fundamentally directs the analytical workflow and has significant implications for sensitivity, selectivity, and potential analytical challenges.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is considered a reference reagent for the analysis of aldehydes by GC, often coupled with mass spectrometry (MS). nih.govnih.gov It reacts with the carbonyl group of trans-2-heptenal to form a stable O-pentafluorobenzyl oxime derivative. nih.gov This derivative is significantly more volatile and thermally stable than the parent aldehyde, making it well-suited for GC analysis. Furthermore, the pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive to electron capture detection (ECD) and provides a characteristic mass fragmentation pattern in MS, enhancing selectivity and sensitivity. nih.gov
A common and efficient application of PFBHA is its use in on-fiber derivatization in conjunction with headspace solid-phase microextraction (HS-SPME). gcms.czchromatographyonline.com In this setup, the SPME fiber is first loaded with PFBHA and then exposed to the headspace of the sample. gcms.czresearchgate.net Volatile aldehydes like trans-2-heptenal are adsorbed onto the fiber and simultaneously react with the reagent. chromatographyonline.commdpi.com This technique is effective for complex matrices such as food, beverages, and biological samples because it combines extraction, concentration, and derivatization into a single, automated step, which helps to eliminate matrix interferences. gcms.czchromatographyonline.com For instance, the analysis of aldehydes in beer and malt (B15192052) has been successfully performed using on-fiber PFBHA derivatization followed by GC-MS, with detection in selective ion monitoring (SIM) mode monitoring the characteristic ion at m/z 181 for the PFBHA-aldehyde derivatives. gcms.czchromatographyonline.com
One analytical consideration when using PFBHA is the potential formation of two geometric isomers, syn- and anti-oximes, from a single aldehyde. nih.gov While this can complicate chromatograms, the isomers are typically well-resolved by modern capillary GC columns, and their combined peak area can be used for accurate quantification. Research on various aldehydes, including trans-2-heptenal, in fish muscle and algae cultures has demonstrated the robustness of the PFBHA derivatization method, achieving low detection limits and good reproducibility. researchgate.netmdpi.com
| Matrix | Target Analytes (including) | Methodology | Key Outcomes & Parameters | Citation |
|---|---|---|---|---|
| Beer | Various stale aldehydes | HS-SPME with on-fiber PFBHA derivatization, GC-MS (SIM mode at m/z 181) | Wide linear range (0.2 to 500 µg/L), good precision (RSDs 1.0% - 15.7%), and high recoveries (88% - 107%). | gcms.cz |
| Fish Muscle | trans-2-Heptenal and other volatile carbonyls | HS-SPME with on-fiber PFBHA derivatization, GC-MS | Method developed for the determination of 15 volatile carbonyl compounds associated with flavor. | mdpi.com |
| Algae Cultures | 2E-Heptenal and other aldehydes | HS-SPME with on-fiber PFBHA derivatization, GC-MS | Low detection limits (0.026-0.044 µg/L) and satisfactory recoveries (67.1% - 117%). | researchgate.net |
| Wine | E-2-Heptenal and other C5-C8 aldehydes | Solid-phase extraction (SPE) with in-cartridge PFBHA derivatization, GC-MS | High recoveries (>94% for red wines, 80-85% for white wines) and low detection limits (0.12-0.70 µg L−1). | researchgate.net |
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is the most common derivatizing agent for analyzing carbonyl compounds, including trans-2-heptenal, by HPLC with UV detection. nih.govebi.ac.ukacs.org The reaction involves the condensation of DNPH with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. scribd.com These derivatives are intensely colored and possess a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometers, typically at a wavelength of approximately 360 nm. ebi.ac.uknih.gov Studies have successfully used DNPH derivatization to identify and quantify a range of aldehydes, including trans-2-heptenal, in solid materials like cork agglomerates. acs.orgnih.gov
Despite its widespread use, DNPH derivatization has notable drawbacks that can significantly impact analytical outcomes. The most significant issue is the formation of E- and Z-stereoisomers for each aldehyde derivative. scribd.comresearchgate.net These isomers often produce separate or partially resolved peaks in the chromatogram, which complicates peak integration and can lead to quantification errors if not properly addressed. scribd.com The ratio of these isomers can be influenced by factors such as acid concentration and storage time. scribd.com Methods to mitigate this issue include adding phosphoric acid to the sample and standard solutions to shift the equilibrium to a single isomer or using reductive amination to convert both isomers into a single, stable product. scribd.com Additionally, the selectivity of DNPH has been questioned, as it may react with other carbonyl-containing compounds like ketones, and potential interferences from carboxylic acids have been noted. nih.govresearchgate.net
| Parameter | Description | Impact on Analytical Outcome | Citation |
|---|---|---|---|
| Principle | Forms 2,4-dinitrophenylhydrazone derivatives from carbonyl compounds. | Allows for sensitive HPLC-UV detection (~360 nm). | ebi.ac.ukscribd.comnih.gov |
| Primary Challenge | Formation of E/Z stereoisomers. | Can cause split peaks, complicating chromatography and leading to potential quantification errors. | scribd.comresearchgate.net |
| Mitigation Strategies | Addition of acid (e.g., phosphoric acid) to convert isomers; reductive amination to form a single product. | Improves accuracy and simplifies chromatograms by ensuring a single analytical peak per analyte. | scribd.com |
| Selectivity Issues | Can react with ketones and may have interferences from other compounds. | May lead to an overestimation of aldehyde concentration if interfering compounds are present and not chromatographically resolved. | nih.govresearchgate.net |
| Application Example | Determination of 13 aldehydes (including trans-2-heptenal) in cork agglomerates. | Method proved reliable for identification and determination using HPLC-UV and HPLC-MS/MS. | acs.orgnih.gov |
Biological and Biochemical Research on Trans 2 Heptenal Mechanisms Excluding Clinical Human Trials
Investigations into Cellular and Subcellular Interactions of trans-2-Heptenal (B126707)
Molecular Docking and Binding Studies with Biological Macromolecules (e.g., Proteins, DNA)
Molecular docking simulations have been employed to investigate the binding interactions of trans-2-Heptenal with various biological macromolecules. In a study on the chemosensory protein HhalCSP15 from the brown marmorated stink bug, Halyomorpha halys, trans-2-Heptenal was shown to bind within the protein's pocket with a negative energy value, indicating a favorable interaction. nih.gov The predicted 3D model of HhalCSP15 revealed that the ligand is held in place through interactions with specific amino acid residues. nih.gov
Further research has explored the interaction of trans-2-Heptenal with proteins relevant to food chemistry. For instance, studies have examined its reaction with peanut proteins, providing insights into the stability of flavor compounds in food matrices. In the context of taste perception, molecular docking has been used to understand how aroma compounds like trans-2-Heptenal might influence the binding of sweet ligands to the T1R2/T1R3 sweet taste receptor. researchgate.net These studies suggest that hydrogen bonding and hydrophobic interactions are key to these binding events. researchgate.net
Computational docking studies have also been used to screen for potential biological targets of trans-2-Heptenal. For example, in a study investigating potential anti-diabetic compounds from Cucumis pubescens, trans-2-Heptenal was docked with proteins such as Lipase-related Protein 2 (LRP2), α-amylase, and β-glucosidase. notulaebiologicae.ro The binding energies from these simulations provide a preliminary indication of the compound's potential to interact with these metabolic enzymes. notulaebiologicae.ro
Interactive Data Table: Molecular Docking Studies of trans-2-Heptenal
| Target Protein | Organism/System | Key Findings | Reference |
| HhalCSP15 | Halyomorpha halys (Brown marmorated stink bug) | trans-2-Heptenal binds to the protein pocket with negative energy values, suggesting a role in olfaction. | nih.gov |
| Peanut Proteins | Arachis hypogaea (Peanut) | Investigated interactions to understand flavor compound stability in food. | |
| T1R2/T1R3 Sweet Taste Receptor | Human (modeled) | Explored the potential influence on the binding of sweet ligands through hydrogen bonding and hydrophobic interactions. | researchgate.net |
| Lipase-related Protein 2, α-amylase, β-glucosidase | Cucumis pubescens (modeled) | Screened for potential anti-diabetic activity by predicting binding affinities. | notulaebiologicae.ro |
Effects on Enzyme Activity and Inhibition Kinetics (e.g., Alcohol Dehydrogenases)
trans-2-Heptenal has been shown to interact with and modulate the activity of various enzymes, notably aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs).
Studies on human lens ALDH1A1, an enzyme crucial for detoxifying lipid aldehydes, have identified trans-2-Heptenal as a substrate. nih.gov The enzyme catalyzes the oxidation of trans-2-Heptenal, and its kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined. nih.gov Similarly, research on Escherichia coli has identified the YdcW gene product as a medium-chain aldehyde dehydrogenase capable of acting on trans-2-Heptenal. google.com
In cyanobacteria, trans-2-Heptenal has been found to act as a competitive inhibitor of aldehyde decarbonylase, an enzyme involved in alkane biosynthesis. umich.edu The inhibition constant (Ki) for trans-2-Heptenal was determined, indicating its ability to compete with the native substrate, heptanal (B48729). umich.edu
The metabolism of trans-2-Heptenal can also be influenced by the presence of other enzymes. For example, in the thermophilic bacterium Thermoanaerobacter tengcongensis, the activity of secondary-alcohol dehydrogenase (2-ADH) is inhibited in a non-competitive manner by pyruvate-ferredoxin oxidoreductase (PFOR). nih.gov This interaction suggests a regulatory mechanism for alcohol metabolism in this organism. nih.gov
Interactive Data Table: Enzyme Interactions with trans-2-Heptenal
| Enzyme | Organism/System | Effect of trans-2-Heptenal | Kinetic Parameters | Reference |
| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Human lens | Substrate | Km and Vmax determined | nih.gov |
| Aldehyde Decarbonylase | Cyanobacteria | Competitive Inhibitor | Ki = 40.3 ± 7.1 μM | umich.edu |
| Secondary-Alcohol Dehydrogenase (2-ADH) | Thermoanaerobacter tengcongensis | Activity inhibited by PFOR interaction | Non-competitive inhibition | nih.gov |
| YdcW Gene Product (Aldehyde Dehydrogenase) | Escherichia coli | Substrate | - | google.com |
Receptor-Ligand Interactions and Signaling Pathway Modulation in Non-Human Systems or Isolated Cells
trans-2-Heptenal can interact with cellular receptors and modulate signaling pathways in various non-human systems. In insects, olfaction is a primary mode of interaction. Electroantennography (EAG) studies have demonstrated that the antennae of insects like the olive fruit fly (Bactrocera oleae) and the diamondback moth (Plutella xylostella) can perceive trans-2-Heptenal, indicating the presence of specific olfactory receptors. researchgate.net
In plants, trans-2-Heptenal, as a green leaf volatile (GLV), is involved in defense signaling. researchgate.netchinbullbotany.com Treatment of Arabidopsis thaliana with trans-2-Heptenal activates early signaling events, including a burst of hydrogen peroxide (H₂O₂) at the plasma membrane, an influx of calcium ions, and an increase in cytosolic calcium concentration. researchgate.net This signaling cascade can lead to the induction of defense genes and enhanced resistance to pathogens and herbivores. researchgate.netchinbullbotany.com For example, it can induce the expression of WRKY46 and MYC2, transcription factors that regulate the expression of defense-related genes. researchgate.net
In microalgae such as Lobosphaera incisa, the release of trans-2-Heptenal into the medium is suggestive of a role in chemical signaling, potentially priming neighboring cells to adapt to environmental stressors like nitrogen starvation. frontiersin.org
Role in Intercellular Communication and Signaling in Non-Human Contexts
Pheromone-like Activities in Insects or Microorganisms
trans-2-Heptenal is a component of the scent gland secretions of various insects and can function as a pheromone. In the rice stink bug, Oebalus pugnax, it is found in the scent gland secretion. nih.gov For some species of stink bugs (Pentatomidae), the chemical composition of their secretions can vary between populations, with some North American populations of Nezara viridula secreting trans-2-Heptenal as a major component, in contrast to other populations that produce different aldehydes. cuni.cz
In the common bed bug, Cimex lectularius, related aldehydes like trans-2-hexenal (B146799) and trans-2-octenal (B1212229) act as alarm pheromones. cuni.cznih.gov While not explicitly identified as an alarm pheromone in all studied insects, the presence of trans-2-Heptenal in the defensive secretions of many Heteroptera suggests a role in chemical communication, which can include alarm signaling or defense against predators. cuni.cz Furthermore, some studies have investigated the inhibitory effects of trans-2-Heptenal on the attraction of insects like the olive fruit fly to sex pheromones. researchgate.net
In the red flour beetle, Tribolium castaneum, while not a primary pheromone component, trans-2-Heptenal is a volatile that the insect can detect, and it may play a role in the context of food source identification, as it is a compound found in wheat germ oil. openagrar.de
Plant Defense Signaling and Volatile Organic Compound (VOC) Release
trans-2-Heptenal is a significant volatile organic compound (VOC) released by plants, particularly in response to mechanical damage or herbivore attack. acs.org It is classified as a green leaf volatile (GLV), which is a group of C6 and related aldehydes and alcohols synthesized from the enzymatic oxidation of fatty acids. researchgate.net
The release of trans-2-Heptenal can induce defense responses in the emitting plant and in neighboring plants. chinbullbotany.com This compound has been shown to activate defense genes, leading to increased resistance against pathogens and herbivores. researchgate.net For instance, in Arabidopsis thaliana, exposure to trans-2-Heptenal can enhance resistance to the diamondback moth. researchgate.net The mechanism involves the activation of signaling pathways that lead to the production of defensive compounds like flavonoids. researchgate.net
In addition to its role in direct defense, trans-2-Heptenal can also act as a signaling molecule in plant-to-plant communication. chinbullbotany.com The detection of these volatile cues by nearby plants can prime their defense systems, preparing them for potential threats. trans-2-Heptenal is also a known aroma volatile in fruits like tomatoes, contributing to their characteristic scent profile. mdpi.com
Microbial Quorum Sensing Studies
trans-2-Heptenal has been identified as a modulator of quorum sensing (QS), a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Research indicates that this compound can interfere with QS signaling pathways, suggesting its potential as an anti-pathogenic agent.
In studies using the biosensor bacterium Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) under the control of QS, trans-2-heptenal has demonstrated inhibitory activity against QS-regulated processes. For instance, avocado oil, which contains trans-2-heptenal among other volatile compounds, has been shown to possess anti-quorum sensing activity. biorxiv.org The oil was found to inhibit violacein production in C. violaceum CVO26 and to interfere with virulence factors in Pseudomonas aeruginosa PAO1, a bacterium where QS plays a critical role in pathogenicity. biorxiv.org
The table below summarizes findings from studies investigating the effect of trans-2-Heptenal on microbial quorum sensing.
| Research Focus | Model Organism(s) | Key Findings |
| Avocado Oil containing trans-2-Heptenal | Chromobacterium violaceum CVO26, Pseudomonas aeruginosa PAO1 | Inhibition of violacein production and other QS-regulated virulence factors. biorxiv.org |
| Polymyxin (B74138) B and trans-2-Heptenal Assemblies | Gram-negative bacteria | Suppression of quorum sensing, reduced ATP synthesis, and prevention of biofilm formation. researchgate.net |
| General Microbial Studies | Chromobacterium violaceum | trans-2-Heptenal identified as one of several fatty acids and aldehydes that can inhibit QS. mdpi.com |
| Fermented Sausage Model | Lactiplantibacillus plantarum HRB1 | trans-2-Heptenal was identified as a flavor compound, and the study investigated the role of the LuxS/AI-2 QS system in flavor formation. |
Studies on Metabolic Fates and Biotransformation in Biological Systems (Excluding Human Clinical Data)
Enzymatic Reduction and Oxidation Pathways
In biological systems, trans-2-heptenal undergoes metabolic transformation through enzymatic reduction and oxidation. A primary pathway involves the reduction of the aldehyde group to a primary alcohol, forming trans-2-hepten-1-ol (B1631063). This reaction is often catalyzed by alcohol dehydrogenases.
Conversely, trans-2-heptenal can be oxidized to its corresponding carboxylic acid, trans-2-heptenoic acid. This oxidation is carried out by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes that are crucial in the detoxification of various aldehydes. femaflavor.org Studies on structurally similar α,β-unsaturated aldehydes, such as trans-2-hexenal, have shown that ALDHs present in mitochondrial, cytosolic, and microsomal fractions of liver cells are effective in this oxidation process. femaflavor.org Specifically, ALDH1A1 has been shown to oxidize trans-2-heptenal. nih.gov
The balance between these reduction and oxidation pathways is critical in determining the biological activity and detoxification of trans-2-heptenal.
Conjugation Reactions (e.g., Glutathione (B108866) Adduct Formation in non-human models)
A significant detoxification pathway for α,β-unsaturated aldehydes like trans-2-heptenal is conjugation with glutathione (GSH). industrialchemicals.gov.au This reaction can occur either chemically or be catalyzed by glutathione S-transferases (GSTs). The electrophilic nature of the α,β-unsaturated aldehyde makes it susceptible to nucleophilic attack by the thiol group of GSH, leading to the formation of a glutathione adduct.
Exposure to high concentrations of trans-2-heptenal and similar aldehydes can lead to the depletion of intracellular GSH stores. industrialchemicals.gov.au This depletion can result in oxidative stress and the formation of adducts with other crucial macromolecules like proteins and DNA. industrialchemicals.gov.au For instance, studies on the related compound trans-2-hexenal have demonstrated the formation of DNA adducts in the forestomach of rats, suggesting that genotoxicity may be limited to the site of contact.
Incorporation into Metabolic Cycles
While direct incorporation of the entire trans-2-heptenal molecule into central metabolic cycles like the Krebs cycle is not a primary fate, its metabolic products can enter these pathways. The oxidation of trans-2-heptenal to trans-2-heptenoic acid allows for its potential entry into fatty acid β-oxidation. Through this pathway, the seven-carbon fatty acid can be broken down into acetyl-CoA, which can then enter the citric acid cycle for energy production.
Research on the structurally similar compound trans-2-hexenal has shown that it can disturb pyruvate (B1213749) metabolism and reduce the intracellular content of acetyl-CoA in fungal spores. researchgate.net This suggests that high concentrations of such aldehydes may impact key metabolic hubs that feed into central energy-producing cycles. researchgate.net
Effects on Cellular Processes and Homeostasis (Purely Mechanistic, in vitro or Non-Human in vivo)
Investigations of Antioxidant Defense System Modulation
trans-2-Heptenal, as an α,β-unsaturated aldehyde, is a reactive species that can modulate cellular antioxidant defense systems. At high concentrations, it can induce oxidative stress by depleting intracellular glutathione (GSH), a key non-enzymatic antioxidant. industrialchemicals.gov.au This depletion can overwhelm the cell's antioxidant capacity, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA. industrialchemicals.gov.aunih.gov
Studies on uremic toxins, which include trans-2-heptenal, indicate that they can stimulate the production of ROS. nih.govhmdb.ca This is thought to be mediated by the direct binding or inhibition of NADPH oxidase, particularly the NOX4 isoform, which is abundant in the kidneys and heart. nih.govhmdb.ca The resulting increase in ROS can induce DNA methyltransferases, leading to epigenetic changes. nih.gov
Conversely, some research suggests that compounds derived from lipid peroxidation, while being markers of oxidative stress, might also trigger adaptive responses in cells, potentially upregulating antioxidant defense mechanisms at lower, non-toxic concentrations. However, the predominant effect of high concentrations of trans-2-heptenal appears to be the induction of oxidative stress. industrialchemicals.gov.au
The table below presents a summary of the metabolic fates and cellular effects of trans-2-Heptenal based on non-human and in vitro studies.
| Category | Process | Key Enzymes/Molecules Involved | Outcome |
| Metabolic Fates | Enzymatic Reduction | Alcohol Dehydrogenase | Formation of trans-2-hepten-1-ol. |
| Enzymatic Oxidation | Aldehyde Dehydrogenase (ALDH), specifically ALDH1A1 | Formation of trans-2-heptenoic acid. femaflavor.orgnih.gov | |
| Conjugation Reactions | Glutathione (GSH), Glutathione S-Transferase (GST) | Formation of GSH adducts for detoxification. industrialchemicals.gov.au | |
| Incorporation into Metabolic Cycles | Acetyl-CoA | Potential entry into fatty acid β-oxidation and the citric acid cycle following oxidation. | |
| Cellular Effects | Antioxidant Defense Modulation | Glutathione (GSH), NADPH Oxidase (NOX4) | Depletion of GSH at high concentrations, leading to oxidative stress and increased ROS production. industrialchemicals.gov.aunih.govhmdb.ca |
Impact on Mitochondrial Respiration and Energy Metabolism
Trans-2-Heptenal is recognized as a uremic toxin and is known to be metabolized by mitochondria. mdpi.comnih.gov While direct and extensive research on trans-2-heptenal's specific impact on mitochondrial respiration is limited, studies on structurally similar α,β-unsaturated aldehydes, particularly trans-2-hexenal, provide significant insights into the potential mechanisms of action. Mitochondria are not only targets for such aldehydes but are also involved in their metabolism, potentially through enzymes like mitochondrial aldehyde reductase. mdpi.com
Research on the related compound trans-2-hexenal has demonstrated a clear disruption of mitochondrial energy metabolism in fungi such as Aspergillus flavus. researchgate.netacs.org Treatment with trans-2-hexenal was shown to inhibit spore germination by interfering with critical metabolic pathways. researchgate.net Specifically, it led to a significant decrease in the intracellular levels of acetyl-CoA and ATP, which are vital for cellular energy. researchgate.net The activity of mitochondrial dehydrogenases, key enzymes in the electron transport chain and other metabolic processes, was also dramatically inhibited. researchgate.net These findings suggest that related aldehydes can induce mitochondrial dysfunction, which is a mechanism also observed with other natural compounds like citral (B94496) that affect the tricarboxylic acid (TCA) cycle. researchgate.net The disruption of pyruvate metabolism is another consequence, further implicating these aldehydes in the impairment of central energy-producing pathways. researchgate.net Given that mitochondria are a primary site for the metabolism of various aldehydes, it is plausible that trans-2-heptenal could exert similar effects on mitochondrial bioenergetics. mdpi.com
Table 1: Effects of Related Aldehydes on Mitochondrial and Metabolic Parameters
| Compound | Organism/System | Key Finding | Impact on Energy Metabolism |
|---|---|---|---|
| trans-2-Hexenal | Aspergillus flavus | Decreased acetyl-CoA content by 65.7% and ATP content by 53.9%. researchgate.net | Inhibition of Energy Production |
| trans-2-Hexenal | Aspergillus flavus | Inhibited mitochondrial dehydrogenase activity by 23.8%. researchgate.net | Disruption of Mitochondrial Respiration |
| Hexanal (B45976) | General | Known to reduce the expression of genes associated with mitochondrial respiratory chain complexes (I, III, and IV). researchgate.net | Impairment of Electron Transport Chain |
Membrane Permeability and Lipid Bilayer Interactions
Trans-2-Heptenal, as a hydrophobic molecule, is expected to interact significantly with cellular membranes. hmdb.ca Research indicates that aldehydes can influence membrane characteristics, from permeability to interactions with membrane-associated proteins.
Studies have shown that assemblies formed by polymyxin B and (E)-2-heptenal can increase the permeability of the outer membrane of Gram-negative bacteria. researchgate.net This suggests that trans-2-heptenal, in certain formulations, can directly participate in disrupting the integrity of lipid-based barriers.
The reactivity of the α,β-unsaturated aldehyde structure is a key factor in its interaction with biological molecules. This functional group is susceptible to Michael addition reactions, particularly with nucleophilic residues like cysteine in proteins. nih.gov Research on a longer-chain analogue, trans-2-hexadecenal, revealed that it can covalently bind to the pro-apoptotic protein BAX at the mitochondrial outer membrane. nih.gov This "lipidation" event promotes conformational changes in BAX, enhancing its ability to permeabilize both artificial liposomes and mitochondrial membranes. nih.gov Notably, shorter-chain aldehydes, including 2-heptenal, also demonstrated the ability to activate BAX, highlighting the critical role of the reactive aldehyde group in mediating these protein-lipid interactions that ultimately affect membrane integrity. nih.gov
The chain length of aldehydes influences their partitioning and reactivity within the lipid bilayer. Aldehydes with seven or more carbons, such as trans-2-heptenal, are more likely to be retained within the phospholipid bilayer or at the water-phospholipid interface. This localization increases the potential for interactions with membrane components. Nonenzymatic modifications of phospholipids (B1166683) by reactive aldehydes can lead to the formation of advanced lipoxidation end products (ALEs), which in turn can alter the biophysical properties of the lipid bilayer. researchgate.net These changes can affect membrane fluidity, thickness, and the function of embedded proteins. researchgate.net
Table 2: Research Findings on Aldehyde Interactions with Membranes and Proteins
| Compound/System | Research Focus | Key Finding | Implication for Membranes |
|---|---|---|---|
| (E)-2-Heptenal with Polymyxin B | Bacterial Membranes | Assemblies demonstrated enhanced binding and increased membrane permeability in Gram-negative bacteria. researchgate.net | Direct role in disrupting membrane integrity. |
| trans-2-Hexadecenal | Protein-Lipid Interaction | Covalently modifies the BAX protein, enhancing its permeabilization of liposomal and mitochondrial membranes. nih.gov | Indirectly alters membrane permeability via protein modification. |
| 2-Pentenal, 2-Hexenal, 2-Heptenal | BAX Protein Activation | Demonstrated greater activation of BAX oligomerization than a saturated analogue, highlighting the role of the Michael addition reaction. nih.gov | Potential to initiate membrane permeabilization events. |
Environmental Occurrence and Ecological Research of Trans 2 Heptenal
Atmospheric Chemistry and Fate of trans-2-Heptenal (B126707)
Trans-2-Heptenal, a volatile organic compound (VOC), is released into the atmosphere from both natural and human-related sources. Its subsequent chemical transformations in the atmosphere are of significant interest to environmental scientists.
Once in the atmosphere, trans-2-Heptenal is subject to degradation by various atmospheric oxidants, primarily through photochemical oxidation. The principal daytime oxidant is the hydroxyl (OH) radical, while the nitrate (B79036) (NO₃) radical is the dominant oxidant at night. In coastal or marine environments, chlorine (Cl) atoms can also play a significant role in its degradation.
The reactions of trans-2-Heptenal with these radicals are a key determinant of its atmospheric lifetime. The rate constants for these reactions have been determined in several laboratory studies. For the reaction with OH radicals, a rate coefficient has been reported, and the temperature dependence of this reaction has been investigated over a range of 244–374 K. conicet.gov.arsigmaaldrich.com The reaction with NO₃ radicals has also been the subject of multiple studies to understand its nighttime atmospheric loss process. sigmaaldrich.comresearchgate.netsigmaaldrich.comacs.orgacs.orgnih.govresearchgate.net One study measured the rate constant at 294 ± 3 K using an absolute rate method, finding that the lengthening of the carbon chain in trans-2-alkenals does not significantly affect the rate constant. acs.orgacs.org Another study determined the rate coefficient at room temperature using a relative rates technique. nih.gov
The reaction with chlorine atoms has been investigated, with a relative rate constant determined at room temperature and atmospheric pressure. copernicus.orgcopernicus.orgresearchgate.net The atmospheric lifetime of trans-2-Heptenal due to its reaction with Cl atoms is estimated to be around 9 hours in coastal regions. acs.orgnih.gov The reaction can proceed via H-atom abstraction from the aldehydic group or by addition to the double bond. nih.gov
Interactive Data Table: Reaction Rate Constants of trans-2-Heptenal with Atmospheric Radicals
| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |
| OH | Value not explicitly stated in provided search results | 244-374 | conicet.gov.arsigmaaldrich.com |
| NO₃ | (5.3 ± 1.6) × 10⁻¹⁵ | 294 ± 3 | acs.orgacs.org |
| NO₃ | 0.231 × 10⁻¹³ | Room Temperature | nih.gov |
| NO₃ | 9.59 × 10⁻¹⁴ | Room Temperature | researchgate.net |
| Cl | (2.40 ± 0.29) × 10⁻¹⁰ | Room Temperature | copernicus.orgcopernicus.orgresearchgate.net |
The atmospheric oxidation of trans-2-Heptenal can lead to the formation of less volatile products, which can then partition into the particle phase, contributing to the formation of secondary organic aerosols (SOA). SOA are a significant component of atmospheric particulate matter (PM), which has implications for air quality and climate.
Research has shown that the oxidation of trans-2-Heptenal is a source of SOA. researchgate.net For instance, the reaction of trans-2-Heptenal with chlorine atoms has been shown to produce SOA. acs.org In studies of emissions from heated cooking oil, trans-2-Heptenal was identified as a dominant VOC precursor that contributes to SOA formation. copernicus.orgcopernicus.org The oxidation of aldehydes, including trans-2-Heptenal, accounted for a significant fraction of the observed particle-phase oxidation products. copernicus.org Specifically, the contribution of alkenals like heptenal and octenal to these products was approximately 31%. copernicus.org
Photochemical Oxidation and Reaction with Atmospheric Radicals (OH, NO3, Cl)
Presence and Transformations in Aquatic Ecosystems
Trans-2-Heptenal has been detected in various aquatic environments. researchgate.net Its presence can be attributed to several sources, including the oxidation of n-6 unsaturated fatty acids like linoleic or arachidonic acid. researchgate.net It has been identified as a volatile compound in the culture medium of the microalga Lobosphaera incisa. frontiersin.org Studies of rainbow trout ponds have also identified (E)-2-Heptenal as a compound contributing to off-odors in the water, with concentrations observed to increase in winter. researchgate.net This compound is considered very hydrophobic and practically insoluble in water. hmdb.caaurochemicals.comthegoodscentscompany.comfoodb.ca
Information within the provided search results indicates that trans-2-Heptenal is expected to biodegrade in aquatic environments and is not expected to bioaccumulate. viperwrl.com
Origin and Distribution in Natural Waters
Soil and Sediment Interactions
Studies have investigated the degradation of related compounds in soil environments, but specific research on the interactions of trans-2-Heptenal with soil and sediment was not detailed in the provided search results. acs.org However, given its detection in pulses, it is plausible that it interacts with soil environments as part of the life cycle of these plants. mdpi.com
Sorption and Desorption Behavior
Information regarding the specific sorption and desorption behavior of trans-2-heptenal in soil environments is limited in publicly available scientific literature. cpachem.comcpachem.comsynerzine.com Chemical safety data sheets frequently note that no further relevant information is available concerning its mobility in soil. cpachem.comcpachem.com However, its behavior can be inferred from its physicochemical properties.
trans-2-Heptenal is described as a colorless mobile liquid that is practically insoluble in water but soluble in alcohols and oils. foodb.caaurochemicals.com This low water solubility suggests a tendency to partition from the aqueous phase to the solid organic matter phase in soil, a process known as sorption. Consequently, its mobility in groundwater may be limited. Conversely, its notable volatility, with a boiling point between 165-167°C and a flash point of approximately 51.7°C, indicates it has a high potential to be lost from surface soil to the atmosphere through volatilization. aurochemicals.comsigmaaldrich.com Therefore, in a soil environment, trans-2-heptenal is expected to exhibit dual behavior: sorption to organic particles and significant partitioning into the gas phase.
Microbial Degradation in Soil Environments
Direct studies focusing on the microbial degradation of trans-2-heptenal within soil ecosystems are not extensively documented. However, research in other contexts strongly indicates that microorganisms are capable of metabolizing this compound.
A study on the microbial fermentation of seaweeds demonstrated that certain microbes can significantly reduce the concentration of (E)-2-heptenal. mdpi.com Fermentation of Ulva sp. with Bacillus subtilis and Saccharomyces cerevisiae reduced (E)-2-heptenal levels from 1179.00 μg/L to 538.71 μg/L and 429.48 μg/L, respectively. mdpi.com This metabolic activity suggests that these, and likely other, microbial species possess the enzymatic pathways to degrade trans-2-heptenal.
Furthermore, the compound's potent antifungal properties imply a direct interaction with microbial life. nih.gov Research has shown that (E)-2-heptenal exhibits the highest antifungal activity against Aspergillus flavus among a range of (E)-2-alkenals, completely inhibiting its growth in the vapor phase at a concentration of 0.0125 µL/mL. nih.gov The mechanism involves the disruption of the fungal plasma membrane and interference with metabolic pathways, including energy production. nih.gov Such interactions underscore the biological reactivity of trans-2-heptenal and support the hypothesis that soil microbes could also degrade it as a defense mechanism or utilize it as a carbon source.
Ecological Roles and Interactions (Non-Human Focus)
Role in Plant-Pest Interactions
trans-2-Heptenal plays a significant role as a semiochemical in the interactions between plants and insects, particularly herbivorous stink bugs. It can act as a kairomone, a chemical signal that benefits the receiving organism, by indicating the presence of a food source.
Research has identified trans-2-heptenal as a key volatile compound produced by hazelnuts (Corylus avellana) that is attractive to the brown marmorated stink bug, Halyomorpha halys. ishs.org This attraction is particularly strong for adult females, suggesting the compound signals a high-energy resource, as it is a product of lipid oxidation. ishs.org Electrophysiological studies have confirmed that the antennae of H. halys respond to trans-2-heptenal, and a specific chemosensory protein, HhalCSP15, has been shown to bind with it, indicating a specialized molecular mechanism for its detection. nih.gov
The compound is also a known component of the scent gland secretions of the rice stink bug, Oebalus pugnax, where it functions as a defensive allomone and potentially in other forms of chemical communication. foodb.canih.govpherobase.comscielo.br The use of related aldehydes by parasitoid wasps to locate their stink bug hosts further highlights the importance of this class of compounds in multitrophic interactions within ecosystems. embrapa.br
Table 1: Role of trans-2-Heptenal in Plant-Pest Interactions
| Insect Species | Source of Compound | Ecological Role/Observed Effect |
|---|---|---|
| Halyomorpha halys (Brown Marmorated Stink Bug) | Hazelnut (Corylus avellana) | Kairomone: Attracts adult stink bugs, particularly females, to a food source. ishs.org |
| Halyomorpha halys | Synthetic | Elicits electrophysiological responses in antennae; binds to chemosensory protein HhalCSP15. nih.gov |
| Oebalus pugnax (Rice Stink Bug) | Insect Scent Gland | Semiochemical: Component of defensive secretions. foodb.capherobase.comscielo.br |
Microbial Volatile Communication
trans-2-Heptenal functions as a potent volatile organic compound (VOC) in microbial interactions, primarily demonstrating strong antifungal activity. This activity establishes its role in inter-kingdom communication, where it can suppress the growth and metabolic functions of competing microorganisms.
Extensive research has focused on the effect of (E)-2-heptenal on Aspergillus flavus, a common fungus that contaminates grain and produces mycotoxins. nih.gov Among various (E)-2-alkenals (from C5 to C10), (E)-2-heptenal vapor shows the highest antifungal activity against this species. nih.gov It can completely inhibit the growth of A. flavus at very low concentrations and also reduces the accumulation of aflatoxin, a harmful mycotoxin. nih.govresearchgate.net The mode of action involves causing leakage of intracellular electrolytes by disrupting the plasma membrane integrity and altering mycelial morphology. nih.gov Metabolomic analysis revealed that exposure to (E)-2-heptenal significantly affects key metabolic pathways in A. flavus, including galactose metabolism and energy production, leading to reduced ATP levels. nih.gov
The antimicrobial effects of related aldehydes against various bacteria have also been reported, suggesting a broader role for trans-2-heptenal in mediating microbial competition in diverse environments. researchgate.net The ability of some microbes, like Bacillus subtilis, to degrade trans-2-heptenal further points to a dynamic interaction where this volatile can be both an inhibitor and a substrate. mdpi.com
Table 2: Microbial Interactions with trans-2-Heptenal
| Microorganism | Interaction/Effect | Key Finding |
|---|---|---|
| Aspergillus flavus | Antifungal Activity | (E)-2-heptenal vapor shows the highest antifungal activity among tested (E)-2-alkenals, completely inhibiting growth at 0.0125 µL/mL. nih.gov |
| Aspergillus flavus | Metabolic Disruption | Reduces aflatoxin accumulation; disrupts plasma membrane and key metabolic pathways, leading to reduced ATP production. nih.govresearchgate.net |
| Bacillus subtilis | Degradation/Metabolism | Significantly reduces the concentration of (E)-2-heptenal during fermentation of seaweed. mdpi.com |
Contribution to Natural Odor Profiles in Ecosystems (Focus on chemical origin, not human perception)
trans-2-Heptenal is a naturally occurring aldehyde that contributes to the complex volatile profiles of numerous plants and other organisms. Its chemical origin is primarily linked to the oxidative degradation of unsaturated fatty acids.
The most recognized pathway for its formation is through the lipoxygenase (LOX) pathway. researchgate.net This enzymatic process involves the oxidation of polyunsaturated fatty acids like linoleic acid (C18:2) and oleic acid (C18:1). researchgate.net The resulting hydroperoxides are then cleaved by a hydroperoxide lyase (HPL) enzyme to form shorter-chain aldehydes, including trans-2-heptenal. This pathway is responsible for the generation of many "green leaf volatiles" (GLVs) that are released by plants upon tissue damage. researchgate.net
A non-enzymatic formation route has also been identified. Studies in soymilk have shown that trans-2-heptenal can be formed from the decomposition of a phospholipid hydroperoxide (specifically, 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanol-amine) in the presence of ferrous ions (Fe2+). researchgate.net
As a result of these formation pathways, trans-2-heptenal is a component of the natural volatile emissions of a wide variety of fruits and plants. It has been identified in tomatoes, bananas, tea, strawberries, and ditax fruit, among others. researchgate.netmdpi.comcirad.frnih.gov It is also found in soybean and safflower oils. foodb.ca In these ecosystems, its presence is a direct consequence of fatty acid metabolism and degradation, contributing to the chemical signature of the organism.
Table 3: Natural Occurrence and Chemical Origin of trans-2-Heptenal
| Natural Source | Precursor Molecules/Pathway |
|---|---|
| Plants (general) | Lipoxygenase (LOX) pathway acting on linoleic and oleic acids. researchgate.net |
| Soybeans (Glycine max) | Non-enzymatic decomposition of phospholipid hydroperoxides in the presence of Fe2+. researchgate.net |
| Tomatoes (Solanum lycopersicum) | Fatty acid degradation (Lipoxygenase pathway). mdpi.com |
| Tea (Camellia sinensis) | Lipoxygenase-mediated oxidation of linolenic and oleic acid. researchgate.net |
| Strawberries (Fragaria ananassa) | Enzymatic oxidation of unsaturated fatty acids. researchgate.net |
| Bananas (Musa sp.) | Degradation of fatty acids during ripening. nih.gov |
| Pomelo Peel (Citrus maxima) | Fatty acid metabolism. foodb.ca |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanol-amine |
| 3-PBA |
| Aspergillus flavus |
| Bacillus subtilis |
| CY |
| Linoleic acid |
| Oleic acid |
| Saccharomyces cerevisiae |
Computational and Theoretical Studies on Trans 2 Heptenal
Quantum Chemical Calculations
Quantum chemical calculations have proven to be a valuable tool for understanding the intrinsic properties of trans-2-heptenal (B126707) at a molecular level. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of its electronic structure, conformational landscape, and the prediction of its spectroscopic characteristics.
Electronic Structure Analysis
The electronic structure of trans-2-heptenal has been a subject of theoretical investigation, often in the context of its reactivity and interactions. Conformational and structural analyses using the Hartree-Fock method with STO-3G and 3-21G basis sets have been performed on a series of s-trans-2-alkenals, including trans-2-heptenal. researchgate.net These studies revealed that molecules in this series are structurally and electronically very similar. researchgate.net
DFT calculations have been employed to determine the proton affinity (PA) of trans-2-heptenal, which is a key parameter in understanding its gas-phase ion chemistry, particularly in analytical techniques like soft chemical ionization mass spectrometry. rsc.org Using the B3LYP hybrid functional with the 6-311++G(d,p) basis set and D4 dispersion correction, the proton affinity of trans-2-heptenal was calculated to be 851 kJ mol⁻¹. rsc.orgrsc.org This value is notably high, approaching the proton affinity of ammonia (B1221849) (NH₃), and is significantly greater than that of water (H₂O). rsc.orgrsc.org This high proton affinity indicates that the oxygen site in the aldehyde is the most likely location for protonation. cuni.cz The calculations involved optimizing the geometries of the neutral molecule and its protonated form to determine their total enthalpies at standard temperature and pressure (298.15 K, 1 atm). rsc.orgcuni.cz The enthalpy is calculated as the sum of the total electronic energy, zero-point vibrational energy, the temperature-dependent portion of vibrational energy, and thermal translational and rotational energies. rsc.orgcuni.cz
These computational approaches provide fundamental insights into the charge distribution and orbital energies of trans-2-heptenal, which are crucial for predicting its chemical behavior.
Conformational Analysis and Isomerization Pathways
The conformational flexibility of trans-2-heptenal, arising from rotation around its single bonds, has been explored through computational methods. Conformational analyses using the PCILO (Perturbative Configuration Interaction using Localized Orbitals) method have been conducted on a series of s-trans-2-alkenals, including acrolein up to 2-heptenal. researchgate.net These studies indicate a high degree of structural similarity across this series of molecules. researchgate.net
While specific studies detailing the isomerization pathways of trans-2-heptenal are not extensively available, research on related smaller unsaturated aldehydes provides a framework for understanding potential isomerization processes. For instance, in the context of atmospheric reactions, the isomerization of adducts formed during reactions with radicals is a critical step. acs.org Theoretical studies on the ozonolysis of trans-2-pentenal (B73810), a smaller homolog, have utilized canonical variational transition state theory (CVT) coupled with small curvature tunneling (CVT/SCT) to evaluate reaction rates and branching ratios, which inherently depend on the potential energy surface and isomerization barriers. mdpi.com Such computational methodologies could be applied to elucidate the isomerization pathways of trans-2-heptenal, for example, the cis-trans isomerization around the C=C double bond or rotational isomerization (s-cis vs. s-trans) around the C-C single bond adjacent to the double bond.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of molecules like trans-2-heptenal. Although specific computational predictions for trans-2-heptenal's spectra are not widely published, the methods used for similar compounds are directly applicable.
For NMR spectroscopy , two-dimensional COSY ¹H NMR has been instrumental in distinguishing between different classes of aldehydes, including the identification of trans-2-heptenal formed during the oxidation of linoleic acid. cirad.fr Computational methods can predict NMR chemical shifts and coupling constants, which would aid in the detailed assignment of experimental spectra.
Regarding IR spectroscopy , studies on the ozonolysis of related aldehydes like trans-2-pentenal have used Fourier Transform Infrared (FTIR) spectroscopy to identify reaction products. mdpi.com Theoretical calculations of vibrational frequencies are routinely performed to complement experimental IR data, helping to assign specific vibrational modes to observed absorption bands.
For UV-Vis spectroscopy , while experimental gas-phase UV absorption cross-sections have been determined for smaller unsaturated aldehydes like trans-2-pentenal and trans-2-hexenal (B146799), specific theoretical predictions for trans-2-heptenal are less common in the literature. researchgate.net However, time-dependent DFT (TD-DFT) is a standard method for calculating electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. These calculations would be valuable for understanding the photochemistry of trans-2-heptenal.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of trans-2-heptenal, particularly its interactions with biomolecules and membranes over time.
Ligand-Protein Binding Dynamics (Non-human proteins)
The interaction of aldehydes like trans-2-heptenal with proteins is crucial in various biological contexts. Molecular dynamics simulations can provide detailed insights into the binding mechanisms. For instance, in a study on the prolipase from the fungus Rhizopus oryzae, molecular dynamics simulations were used to understand how specific amino acid substitutions could enhance the enzyme's stability against aldehydes. nih.gov The simulations showed that mutations of a reactive histidine residue (H201) to smaller residues like serine, alanine, or glycine, not only removed a reactive site but also allowed for the formation of a stabilizing salt bridge between Lys202 and Asp256, reducing the distance from 5 Å in the wild type to 3.6 Å. nih.gov
In another study, molecular docking, a technique often complemented by MD simulations, was used to investigate the binding of various flavor compounds, including aldehydes, to flaxseed protein. researchgate.net Similarly, docking studies were performed to understand the interaction between three specific ligands and the chemosensory protein HhalCSP15 from the brown marmorated stink bug, Halyomorpha halys. nih.gov These computational approaches revealed that interactions are often governed by hydrogen bonding and hydrophobic interactions. researchgate.net Although these studies did not specifically simulate trans-2-heptenal, the methodologies are directly applicable to understanding its binding dynamics with various non-human proteins, such as those in food systems or from microorganisms.
Membrane Interaction Simulations
MD simulations are a powerful tool for studying how small molecules like trans-2-heptenal partition into and behave within a lipid bilayer. Such simulations could elucidate the orientation of trans-2-heptenal within the membrane, its depth of penetration, and its potential to disrupt membrane structure and function. Given that trans-2-heptenal is a product of the oxidation of fatty acids like linoleic acid, understanding its subsequent interactions with the membrane from which it originates is a key area for future computational research. cirad.fr
Reaction Mechanism Modeling
Computational and theoretical studies are instrumental in elucidating the complex reaction mechanisms of trans-2-Heptenal with various atmospheric oxidants. These investigations provide detailed insights into the elementary steps of these reactions, which are crucial for understanding the atmospheric fate of this volatile organic compound.
Transition State Analysis for Chemical Reactions
The analysis of transition states is a cornerstone of computational chemistry for understanding reaction kinetics and mechanisms. For trans-2-Heptenal, as with similar α,β-unsaturated aldehydes, theoretical studies on its atmospheric degradation reactions focus on identifying the transition states for different reaction pathways to determine the most favorable channels.
Theoretical studies on trans-2-hexenal, a close structural analog of trans-2-heptenal, provide significant insights into the likely reaction pathways. Using Density Functional Theory (DFT), researchers have investigated reactions with major atmospheric oxidants like the hydroxyl radical (•OH), nitrate (B79036) radical (•NO3), chlorine atom (Cl), and ozone (O3). researchgate.netacs.org For reactions with radical species such as •OH, •NO3, and Cl, several competing pathways are typically considered:
H-atom abstraction: This can occur from the aldehydic group (-CHO) or the allylic position (the carbon adjacent to the double bond).
Radical addition: The oxidant can add to the α- or β-carbon of the C=C double bond.
A theoretical study on trans-2-hexenal degradation found that for reactions with •OH and •NO3, the H-abstraction from the aldehydic group is the most favored pathway, exhibiting a lower energy barrier compared to the addition to the double bond. acs.orgnih.gov Conversely, for the reaction with Cl atoms, the addition pathway was found to have the lowest energy barrier among all studied oxidants, making it a highly efficient degradation route. researchgate.netacs.org The allylic H-abstraction is generally considered a minor pathway. acs.org
These findings are often supported by Canonical Variational Transition (CVT) state theory, sometimes coupled with small curvature tunneling (SCT) calculations, to refine the rate coefficients over a range of temperatures. mdpi.comresearchgate.net Such analyses reveal that while multiple transition states exist, one pathway is typically dominant under specific atmospheric conditions, dictating the primary reaction mechanism. For instance, in the ozonolysis of trans-2-pentenal, another analogue, transition state calculations at the M06-2X level of theory were used to determine the energy barriers for different decomposition pathways of the primary ozonide intermediate. mdpi.com
The insights gained from these computational analyses of similar aldehydes strongly suggest that the reaction of trans-2-Heptenal with atmospheric oxidants will also proceed through a complex network of competing pathways, with the dominant channel being highly dependent on the specific oxidant involved.
Prediction of Reaction Products and Pathways
Ozonolysis: The gas-phase reaction of trans-2-Heptenal with ozone has been studied experimentally, providing valuable data for benchmarking theoretical predictions. The primary mechanism of ozonolysis for alkenes involves the formation of a primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate. For trans-2-Heptenal, this decomposition can follow two main pathways:
Formation of pentanal and a Criegee intermediate (O=CHOO).
Formation of glyoxal (B1671930) and a Criegee intermediate (CH3(CH2)3CHOO).
An experimental study on the ozonolysis of trans-2-heptenal, trans-2-octenal (B1212229), and trans-2-nonenal without an OH scavenger quantified the yields of the primary carbonyl products. researchgate.netconicet.gov.ar For trans-2-heptenal, the molar yields were determined as follows:
| Product | Molar Yield (%) |
| Glyoxal | 49 ± 4 |
| Pentanal | 34 ± 3 |
Data from Gaona Colmán et al. (2017) researchgate.netconicet.gov.ar
These results indicate that the formation of glyoxal is the slightly favored pathway. researchgate.net Theoretical studies on the ozonolysis of trans-2-pentenal and trans-2-hexenal support this general mechanism, where the decomposition of the primary ozonide leads to the formation of two smaller carbonyl compounds. mdpi.com
Reaction with other oxidants: For radical-initiated oxidation, the predicted products depend on the initial favored pathway.
If H-abstraction from the aldehyde group occurs, it leads to the formation of an acyl radical. In the presence of O2, this radical can form a peroxyacyl radical, which can then react with NO2 to form a peroxyacyl nitrate (PAN-type compound) or undergo other reactions. acs.org
If Cl atom addition occurs, as is predicted to be favorable for trans-2-hexenal, the resulting chloroalkyl radical will react with O2 to form a peroxyl radical. acs.org Subsequent reactions of this peroxyl radical can lead to a variety of oxygenated products, including butanal, 2-chlorohexenal, and 2-hexenoic acid, which were identified as products in the Cl-initiated oxidation of trans-2-hexenal. researchgate.netacs.org
Computational modeling, therefore, not only predicts the initial point of attack by an oxidant but also helps to construct complex degradation schemes that trace the formation of secondary pollutants from the initial reaction of trans-2-Heptenal.
Derivatives and Analogs of Trans 2 Heptenal in Academic Research
Synthesis and Characterization of trans-2-Heptenal (B126707) Derivatives
The chemical structure of trans-2-heptenal, featuring both an aldehyde functional group and a carbon-carbon double bond, allows for a variety of synthetic transformations. These reactions target either functional group to produce saturated and unsaturated analogs or introduce new functionalities.
The generation of analogs of trans-2-heptenal primarily involves the reduction or oxidation of its core structure.
Reduction Reactions: The aldehyde group is readily reduced to a primary alcohol, yielding trans-2-hepten-1-ol (B1631063). This transformation can be achieved with high selectivity using reducing agents like sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminum hydride (DIBAL-H), which preserve the integrity of the carbon-carbon double bond. vulcanchem.com Further reduction using stronger agents, such as lithium aluminum hydride (LiAlH₄), can saturate the double bond to produce heptane.
Oxidation Reactions: Conversely, the aldehyde can be oxidized to a carboxylic acid. The enzyme-catalyzed oxidation of trans-2-heptenal to trans-2-heptenoic acid has been demonstrated using cytochrome P450 BM3-F87G. researchgate.net Chemical oxidants like potassium permanganate (B83412) (KMnO₄) can also be employed to produce trans-2-heptenoic acid.
Alkene-focused Reactions: Synthesis can also target the alkene group. For instance, the hydroboration-oxidation of 1-heptyne (B1330384) provides a stereocontrolled route to trans-2-hepten-1-ol, illustrating an alternative pathway to this unsaturated alcohol analog. vulcanchem.com
Synthesis of trans-2-Heptenal Analogs
| Starting Material | Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| trans-2-Heptenal | Aldehyde Reduction | NaBH₄ or DIBAL-H | trans-2-Hepten-1-ol | vulcanchem.com |
| trans-2-Heptenal | Enzymatic Oxidation | Cytochrome P450 BM3-F87G | trans-2-Heptenoic acid | researchgate.net |
| trans-2-Hepten-1-ol | Oxidation | KMnO₄ | trans-2-Heptenoic acid | |
| trans-2-Hepten-1-ol | Full Reduction | LiAlH₄ | Heptane | |
| 1-Heptyne | Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | trans-2-Hepten-1-ol | vulcanchem.com |
Beyond simple oxidation and reduction, the bifunctional nature of trans-2-heptenal allows for more complex functionalizations.
Epoxidation: The electron-rich double bond of trans-2-heptenal and its analogs can be converted into an epoxide ring. This reaction is a common strategy for functionalizing alkenes, often employing peracids like m-chloroperoxybenzoic acid (mCPBA) or catalytic systems involving hydrogen peroxide. organic-chemistry.org For example, a method for synthesizing trans-4,5-epoxy-(E)-2-decenal involves the epoxidation of an α,β-unsaturated aldehyde precursor, highlighting a relevant synthetic pathway. researchgate.net The formation of trans-2-heptenal has also been noted during studies of biomimetic aerobic epoxidation, where it arises from the decomposition of unstable hydroperoxide intermediates. nih.govacs.org
Amination: The electrophilic nature of the α,β-unsaturated system facilitates addition reactions with nucleophiles, including amines. A significant reaction is the formation of pyridinium (B92312) derivatives through the interaction of trans-2-heptenal with the amino acid lysine (B10760008). nih.govacs.org In these reactions, the lysine side chain attacks the carbonyl system, leading to cyclization and the formation of stable adducts. nih.govacs.org More broadly, enzyme-catalyzed domino aza-Michael/aldol (B89426) reactions using aliphatic α,β-unsaturated aldehydes like trans-2-heptenal have been shown to produce dihydroquinoline derivatives, demonstrating a formal amination and cyclization cascade. rhhz.net
Hydroxylation: While direct hydroxylation of the double bond is less common, related transformations can be achieved. For instance, the ozonolysis of trans-2-heptenal, which proceeds through an unstable primary ozonide, leads to cleavage of the double bond and the formation of glyoxal (B1671930) and pentanal. researchgate.netmdpi.com
Saturated and Unsaturated Analogs Synthesis
Comparative Studies of Biological Activities of Derivatives
Comparing the biological effects of trans-2-heptenal with its derivatives is essential for elucidating the structural features responsible for its activity. These studies often focus on structure-activity relationships and interactions with specific cellular targets.
Structure-activity relationship (SAR) studies systematically alter a molecule's structure to determine which parts are critical for its biological effects. For α,β-unsaturated aldehydes, the electrophilic nature of the conjugated system is a key determinant of reactivity and toxicity. nih.gov
Research on a series of 2-alkenals has shown that their biological activity is closely tied to their chemical structure. In a study comparing the toxicity of various alkenals, the rank was determined to be: 4-hydroxy-2-alkenals > 2-alkenals > alkanals, demonstrating that both the double bond and the hydroxyl group contribute significantly to cytotoxicity. nih.gov This toxicity was highly correlated with the formation of protein adducts and the compound's electrophilicity. nih.gov
Another study investigating the binding of various flavor compounds to food proteins found that the presence of a double bond in trans-2-heptenal, compared to its saturated analog heptanal (B48729), significantly increased its binding to plant-based proteins. acs.org This was attributed to the increased molecular rigidity conferred by the double bond, which enhances the exposure of the functional group for interaction. acs.org Furthermore, the linear shape of trans-2-heptenal led to stronger protein binding than its bent-chain isomer, cis-4-heptenal. acs.org
The reactivity of trans-2-heptenal and its analogs leads to diverse interactions with cellular macromolecules, particularly proteins. The electrophilic C=C-C=O system is susceptible to nucleophilic attack from amino acid side chains.
A primary example is the reaction with lysine residues in proteins. Studies on peanut proteins demonstrated that trans-2-heptenal covalently modifies lysine, forming stable isomeric pyridinium derivatives known as (Z)- and (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium (BPP-lysine). nih.govacs.orgebi.ac.uk This type of modification, or "lipation," is a key mechanism by which lipid peroxidation products can alter protein structure and function. nih.govacs.org The formation of these adducts is a specific and measurable interaction.
In contrast, interactions are not always covalent. Research has shown that while trans-2-heptenal is not a substrate for the enzyme aldehyde decarbonylase, it can act as a competitive inhibitor, demonstrating a non-covalent binding interaction within the enzyme's active site.
The modification of proteins by trans-2-heptenal is also part of a broader phenomenon where lipid peroxidation products contribute to the formation of protein carbonyls, a general marker of oxidative stress. pnas.org The ability of polyunsaturated fatty acids to promote carbonyl formation increases with the degree of unsaturation, which correlates with the production of reactive aldehydes like trans-2-heptenal. pnas.org
Differential Interactions of trans-2-Heptenal and Analogs
| Compound/Class | Cellular Component | Type of Interaction | Observed Effect/Product | Reference |
|---|---|---|---|---|
| trans-2-Heptenal | Protein (Lysine Residues) | Covalent Modification (Lipation) | Formation of BPP-lysine adducts | nih.gov, acs.org |
| trans-2-Heptenal | Aldehyde Decarbonylase | Competitive Inhibition | Inhibition of enzyme activity | |
| 2-Alkenals (general) | Proteins | Covalent Adduct Formation | Protein carbonylation, cytotoxicity | nih.gov |
| trans-2-Heptenal | Food Proteins (Plant-based) | Non-covalent Binding | Stronger binding than saturated analog (heptanal) | acs.org |
| Heptanal (saturated analog) | Food Proteins (Plant-based) | Non-covalent Binding | Weaker binding than trans-2-heptenal | acs.org |
Structure-Activity Relationship (SAR) Investigations in Model Systems
Applications of Derivatives as Research Probes or Intermediates
The derivatives of trans-2-heptenal are not merely academic curiosities; they serve as practical tools in both research and industry.
Chemical Intermediates: trans-2-Heptenal and its primary derivatives, such as trans-2-hepten-1-ol, are valuable building blocks in organic synthesis. chemimpex.com They are used as starting materials or intermediates for creating more complex molecules for the pharmaceutical, agrochemical, and flavor and fragrance industries. vulcanchem.comchemimpex.com For instance, the enantioselective synthesis of trans-2-hepten-1-ol derivatives provides access to optically active intermediates that are crucial for drug discovery. vulcanchem.com
Research Probes: Specific derivatives can be used as markers or probes to study biological processes. The pyridinium derivatives (BPP-lysine) formed from the reaction of trans-2-heptenal with lysine have been identified as good markers for quantifying protein modification resulting from lipid peroxidation. nih.govacs.orgebi.ac.uk By measuring the levels of these specific adducts, researchers can track the extent of protein damage caused by this reactive aldehyde in complex systems like food products. nih.govacs.org Similarly, isotopically labeled analogs, such as ¹³C-labeled trans-2-heptenal, can be synthesized and used in metabolic flux analysis to trace the compound's fate in biological pathways.
Probes for Studying Lipid Peroxidation Pathways
Trans-2-Heptenal is a recognized product of lipid peroxidation, the process of oxidative degradation of lipids. tu-dresden.deacs.org This process is initiated by the formation of radicals and can be accelerated by factors like heat. mdpi.com The specific aldehydes produced during lipid peroxidation depend on the fatty acid being oxidized. mdpi.com For instance, trans-2-heptenal, along with other aldehydes like hexanal (B45976) and nonanal, has been identified as a significant reaction product during the lipid peroxidation of heated peanut oil. tu-dresden.deacs.org
In research, the reaction of trans-2-heptenal with amino acids is studied to understand how lipid peroxidation products can modify proteins. For example, studies have been conducted on the reaction between trans-2-heptenal and a model for protein-bound lysine, N-alpha-benzoylglycyl-L-lysine. tu-dresden.deacs.org These studies showed a significant decrease in the lysine derivative, indicating a reaction had occurred. tu-dresden.deacs.org
Further investigation into the reaction of N-alpha-acetyl-L-lysine with trans-2-heptenal led to the identification of specific derivatives. After acid hydrolysis, two major products were isolated and identified as isomeric pyridinium derivatives: (Z)- and (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium, also known as cis- and trans-BPP-lysine. tu-dresden.deacs.org When a native peanut protein extract was heated with trans-2-heptenal, these derivatives were quantified, and it was found that at low, food-relevant concentrations, the formation of cis- and trans-BPP-lysine could account for up to 80% of the modification of lysine. tu-dresden.deacs.org This suggests that these derivatives are good markers for protein modification by trans-2-heptenal. tu-dresden.deacs.org
The study of trans-2-heptenal and its derivatives provides valuable insights into the mechanisms of lipid peroxidation and its effects on biological molecules.
Table 1: Products of trans-2-Heptenal Reaction in Lipid Peroxidation Studies
| Reactant | Model Compound | Major Products | Significance | Reference |
| trans-2-Heptenal | N-alpha-benzoylglycyl-L-lysine | Not specified | Demonstrates reactivity with lysine residues | tu-dresden.deacs.org |
| trans-2-Heptenal | N-alpha-acetyl-L-lysine | cis- and trans-BPP-lysine | Serve as markers for protein modification | tu-dresden.deacs.org |
| trans-2-Heptenal | Native peanut protein | cis- and trans-BPP-lysine | Confirms modification in a complex system | tu-dresden.deacs.org |
Building Blocks in Organic Synthesis Research
Trans-2-Heptenal serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules. chemimpex.com Its chemical structure and reactivity make it a useful building block in various chemical processes, particularly in pharmaceutical and agrochemical research. chemimpex.com
One of the common reactions involving trans-2-heptenal is its reduction. For instance, it can be reduced to trans-2-hepten-1-ol. This transformation is a key step in the synthesis of other compounds. Trans-2-hepten-1-ol itself is a valuable intermediate, used in the preparation of fragrances and flavors.
The double bond and the aldehyde group in trans-2-heptenal allow for a variety of chemical modifications. For example, the aldehyde group can be oxidized to form trans-2-heptenoic acid. The reactivity of trans-2-heptenal makes it a reliable component for researchers developing innovative applications in chemistry. chemimpex.com
Table 2: Synthetic Transformations of trans-2-Heptenal
| Reaction Type | Reagent/Condition | Product | Application of Product | Reference |
| Reduction | Not specified | trans-2-Hepten-1-ol | Intermediate for fragrances and flavors | |
| Oxidation | Potassium permanganate (KMnO4) | trans-2-Heptenoic acid | Not specified |
Future Research Directions and Emerging Methodologies
Integration of Omics Technologies for Comprehensive Biological Understanding (e.g., Metabolomics, Proteomics)
The advancement of "omics" technologies, including metabolomics, proteomics, and transcriptomics, offers a powerful lens through which to gain a more holistic understanding of the biological roles and impacts of trans-2-Heptenal (B126707). These technologies allow for the large-scale study of molecules and can reveal complex interactions within biological systems.
Metabolomics, the comprehensive analysis of metabolites in a biological sample, has been instrumental in identifying and quantifying volatile organic compounds (VOCs) like trans-2-Heptenal in various contexts. For instance, metabolomic studies have been applied to food science to understand the volatile profiles of products like table olives and tomatoes. nih.goviyte.edu.tr In tomato research, metabolomics has been used to analyze the volatile metabolite composition of numerous genotypes, leading to the identification of hundreds of different compounds, including trans-2-Heptenal. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique in these metabolomic analyses. nih.govnih.gov This approach can help elucidate the biochemical pathways influenced by or involving trans-2-Heptenal.
Proteomics, the large-scale study of proteins, can provide insights into how trans-2-Heptenal may affect protein expression and function. mdpi.comresearchgate.net By identifying proteins that are upregulated or downregulated in the presence of this aldehyde, researchers can uncover its mechanisms of action and potential biological targets. Although proteomics studies specifically focused on trans-2-Heptenal are not extensively documented, the integration of proteomics with metabolomics is a promising strategy. mdpi.comresearchgate.net Such multi-omics approaches can link changes in the metabolome (the complete set of metabolites) to alterations in the proteome, providing a more complete picture of the compound's biological significance. nih.gov
The integration of these omics technologies is crucial for advancing our knowledge. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how trans-2-Heptenal interacts with and influences biological systems, from single cells to whole organisms. nih.goviyte.edu.tr This integrated approach is essential for understanding its role in food chemistry, plant biology, and potentially other biological contexts.
Novel Synthetic Routes and Biocatalytic Approaches for Sustainable Production
The production of trans-2-Heptenal, an important flavor and fragrance compound, is an area of active research, with a growing emphasis on sustainable and green chemistry principles. mdpi.com Traditional chemical synthesis methods are being supplemented and, in some cases, replaced by innovative biocatalytic and biosynthetic approaches.
Novel Synthetic Routes: Chemical synthesis remains a viable method for producing trans-2-Heptenal. One common approach involves the aldol (B89426) condensation of two aldehydes, followed by dehydration to form the unsaturated aldehyde. google.com Research continues to explore more efficient and environmentally friendly catalytic systems for these reactions. For example, biomimetic aerobic epoxidation of alkenes has been studied using cobalt porphyrin as a catalyst, where fatty aldehydes like trans-2-Heptenal are generated as intermediates. acs.org
Biocatalytic and Biosynthetic Approaches: There is significant interest in developing biotechnological methods for the production of "bio-aldehydes" to meet the demand for natural ingredients. mdpi.com Biocatalysis utilizes enzymes or whole microorganisms to perform specific chemical transformations.
Enzymatic Synthesis: Enzymes such as aldolases and dehydratases are key to biosynthetic pathways for producing trans-2-unsaturated aldehydes. google.com Research has focused on identifying and engineering these enzymes to improve their efficiency and substrate specificity. Patent applications describe methods for producing trans-2-unsaturated aldehydes by reacting aldehydes in the presence of aldolases. google.comgoogle.com
Microbial Biosynthesis: Genetically engineered microorganisms can be designed to produce trans-2-Heptenal from simple starting materials. This involves creating non-naturally occurring microorganisms with a "trans-2-unsaturated aldehyde pathway." google.com This pathway typically involves an aldolase (B8822740) to condense two aldehydes and a dehydratase to form the final product. google.com This approach offers the potential for sustainable and cost-effective production.
The table below summarizes some of the approaches being explored for the synthesis of trans-2-Heptenal and related compounds.
| Synthesis Approach | Key Features | Example/Enzyme |
| Chemical Synthesis | Aldol condensation followed by dehydration. | Use of catalysts like cobalt porphyrin. acs.org |
| Biocatalysis | Use of isolated enzymes for specific reactions. | Aldolases, Dehydratases. google.com |
| Microbial Biosynthesis | Engineered microorganisms with novel metabolic pathways. | Creation of a "trans-2-unsaturated aldehyde pathway" in a host organism. google.com |
The continued development of these novel synthetic and biocatalytic routes will be crucial for the sustainable production of trans-2-Heptenal for the flavor, fragrance, and other industries.
Advanced Analytical Platforms for Real-Time and In-Situ Monitoring
The ability to monitor trans-2-Heptenal in real-time and in-situ is critical for various applications, from process control in industrial settings to environmental monitoring and food quality assessment. Advanced analytical platforms are being developed to meet this need, offering improved sensitivity, selectivity, and speed compared to traditional laboratory-based methods.
One of the most promising techniques for real-time analysis is Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) . PTR-MS allows for the direct, continuous, and non-invasive monitoring of volatile organic compounds (VOCs) in the gas phase. This technique has been successfully applied to monitor volatile components in bioreactors, demonstrating its potential for advanced bioprocess monitoring. ionicon.com
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is another powerful technique suitable for the monitoring of VOCs. It is noted for its high sensitivity and selectivity, as well as its capacity for near real-time analysis, making it ideal for quality control and indoor air monitoring. unl.pt
For off-line but highly detailed analysis, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone. This method has been used to develop validated models for discriminating between different types of minced meat based on their volatile fingerprints, which include trans-2-Heptenal. researchgate.net While not strictly real-time, improvements in portable GC-MS systems are shortening analysis times, bringing them closer to real-time monitoring capabilities. mdpi.com
The table below highlights some of the advanced analytical platforms and their applications relevant to the monitoring of trans-2-Heptenal.
| Analytical Platform | Key Features | Application Examples |
| PTR-MS | Real-time, non-invasive monitoring of VOCs. | Bioprocess monitoring. ionicon.com |
| GC-IMS | High sensitivity and selectivity, near real-time analysis. | Indoor air quality monitoring, quality control. unl.pt |
| HS-SPME-GC-MS | High-resolution separation and identification of volatiles. | Food quality and authenticity analysis (e.g., meat discrimination). researchgate.net |
Future developments in this area will likely focus on further miniaturization of these instruments, improving their portability, and developing more sophisticated data analysis software for automated identification and quantification of trans-2-Heptenal in complex matrices.
Computational Chemistry and AI-Driven Predictions for Compound Behavior
Computational chemistry and artificial intelligence (AI) are rapidly emerging as indispensable tools for predicting the properties and behavior of chemical compounds like trans-2-Heptenal. These in silico approaches can significantly accelerate research and development by reducing the need for time-consuming and expensive laboratory experiments.
Computational Chemistry methods, such as density functional theory (DFT), can be used to investigate the fundamental properties of molecules. For example, computational studies have been employed to understand the conformational intricacies of similar aldehydes, like trans-2-pentenal (B73810), which provides insights into their atmospheric chemistry and potential environmental impact. researchgate.net Such studies can reveal the relative populations of different conformers and their vibrational spectra, which is crucial for interpreting experimental data. researchgate.net
Artificial Intelligence (AI) and Machine Learning (ML) are being increasingly used to develop predictive models for various chemical and biological properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties. A novel Quantitative Structure-Retention Relationship (QSRR) study used a particle swarm optimization (PSO) algorithm combined with multiple linear regression (MLR) to predict the retention indices of a large set of natural compounds, including trans-2-heptenal. researchgate.net
AI for Odor Prediction: Machine learning models are being developed to predict the odor characteristics and pleasantness of aromatic chemicals based on their molecular structure. chemengineerkey.com This can aid in the design of new fragrance ingredients.
Toxicity Prediction: AI models are also being developed to predict the toxicological endpoints of chemicals. The Tox24 challenge, for example, spurred the development of advanced machine learning tools to predict chemical binding to biological targets. chemrxiv.org
| Approach | Methodology | Application for trans-2-Heptenal |
| Computational Chemistry | Density Functional Theory (DFT) | Predicting conformational stability and spectroscopic properties. researchgate.net |
| QSAR/QSPR | Statistical modeling (e.g., PSO-MLR) | Predicting physical properties like chromatographic retention indices. researchgate.net |
| Machine Learning | Supervised learning models | Predicting odor characteristics and biological activity. chemengineerkey.com |
| AI-Driven Toxicology | Advanced ML algorithms | Predicting potential toxicological endpoints. chemrxiv.org |
The synergy between computational chemistry and AI holds immense promise for advancing our understanding of trans-2-Heptenal. As these models become more sophisticated and are trained on larger, more diverse datasets, their predictive power will continue to grow, guiding future experimental research in a more targeted and efficient manner.
Q & A
What analytical methods are recommended for quantifying trans-2-Heptenal in environmental or biological matrices?
Basic Research Focus
Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) is the gold standard for volatile organic compound (VOC) quantification. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects and instrument variability. For biological samples, solid-phase microextraction (SPME) or liquid-liquid extraction protocols are critical to isolate the compound while minimizing degradation .
Which physicochemical properties of trans-2-Heptenal are most critical for experimental design, and how are they measured?
Basic Research Focus
Key properties include vapor pressure (measured via static headspace analysis), aqueous solubility (shake-flask method), and photostability (UV-Vis spectroscopy under controlled light exposure). Its α,β-unsaturated aldehyde structure makes it prone to oxidation, necessitating inert atmospheres (e.g., nitrogen gloveboxes) during handling .
How can researchers resolve contradictions in dermal sensitization data for trans-2-Heptenal across studies?
Advanced Research Focus
Contradictions may arise from differences in assay protocols (e.g., Local Lymph Node Assay vs. in vitro peptide reactivity tests). A systematic review should evaluate study designs for blinding, sample sizes, and vehicle controls. In silico tools like the DEREK Nexus can predict sensitization potential by analyzing electrophilic reactivity with skin proteins .
What computational models are suitable for predicting trans-2-Heptenal’s atmospheric reactivity and environmental persistence?
Advanced Research Focus
Global VOC emission models (e.g., the Guenther et al. 1995 framework) can be adapted by incorporating trans-2-Heptenal’s OH radical reaction rate (kOH), measured via smog chamber experiments. Satellite-derived biogenic emission estimates and quantum mechanical calculations (e.g., density functional theory) refine predictions of its secondary organic aerosol formation potential .
What in vitro assays are validated for assessing trans-2-Heptenal’s cytotoxicity and oxidative stress induction?
Basic Research Focus
The MTT assay (for mitochondrial dysfunction) and ROS-sensitive probes (e.g., DCFH-DA) in human keratinocyte (HaCaT) or hepatocyte (HepG2) cell lines are standard. Dose-response curves should account for volatility by using sealed incubation chambers. Adherence to NIH preclinical reporting guidelines ensures reproducibility .
How does trans-2-Heptenal interact with biomolecules at the molecular level?
Advanced Research Focus
Molecular docking simulations (e.g., AutoDock Vina) can predict adduct formation with nucleophilic residues (e.g., cysteine). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies reaction intermediates, while molecular dynamics (MD) simulations reveal conformational changes in protein targets .
What ethical guidelines govern in vivo studies on trans-2-Heptenal’s toxicological effects?
Basic Research Focus
Follow the 3Rs principle (Replacement, Reduction, Refinement) and institutional animal care protocols (IACUC). For dermal exposure studies, OECD Test Guideline 429 mandates limits on adjuvant use to avoid overestimating sensitization. Human patch testing requires informed consent and IRB approval .
What experimental designs optimize trans-2-Heptenal’s stability in long-term storage or reaction studies?
Advanced Research Focus
Store under argon at -80°C with antioxidants (e.g., BHT). For kinetic studies, use real-time stability-indicating assays (e.g., HPLC-UV) to monitor degradation products. Solvent choice (e.g., acetonitrile over water) minimizes hydrolysis. Accelerated stability testing (Arrhenius modeling) predicts shelf-life under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
